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  • Product: 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
  • CAS: 1099598-06-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,1,1,3-tetrafluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. In the dynamic landscape of pharmaceutical and materials science research, a thorough understanding of a molecule's fundamental characteristics is paramount for its effective application and development. This document is structured to deliver not just data, but also the underlying scientific principles and practical methodologies for the characterization of this unique halogenated alkane.

While specific experimental data for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is not widely available in public databases, this guide will equip researchers with the necessary protocols and theoretical framework to determine its properties. The methodologies outlined herein are based on established principles and can be readily adapted for this and other novel compounds.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to confirm its molecular structure and composition. For 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, this involves a combination of spectroscopic techniques.

Molecular Formula and Weight

The molecular formula for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is C5H7BrF4 . This gives it a molecular weight of 223.01 g/mol [1]. This information is critical for all subsequent quantitative analyses.

Structural Isomerism

It is crucial to distinguish 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane from its structural isomers. The connectivity of the atoms dictates the molecule's properties. For instance, compounds like (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane have different molecular formulas and, consequently, different physicochemical characteristics.

Core Physicochemical Properties: A Methodological Approach

Due to the limited availability of experimental data, this section focuses on the established methodologies for determining the key physicochemical properties of a liquid organic compound like 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.

Boiling Point

The boiling point is a critical indicator of a liquid's volatility and is highly dependent on intermolecular forces. The presence of both fluorine and bromine atoms in the molecule suggests that dipole-dipole interactions will play a significant role.

Table 1: Predicted and Comparative Boiling Points

CompoundPredicted/Experimental Boiling Point (°C)
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutaneData not available
2-BROMO-1,1,1-TRIFLUOROETHANE26 °C[2]
2-bromo-3-methylbutane108.9 °C at 760 mmHg

Experimental Protocol: Determination of Boiling Point

A robust method for determining the boiling point of a small sample is the Thiele tube method.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid sample is placed in a small test tube (fusion tube).

    • A capillary tube, sealed at one end, is placed open-end down into the liquid.

    • The test tube is attached to a thermometer.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed, and the liquid is allowed to cool.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Diagram 1: Experimental Workflow for Boiling Point Determination

cluster_setup Setup cluster_measurement Measurement A Sample in Fusion Tube B Insert Inverted Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Thiele Tube Gently D->E Begin Heating F Observe Bubble Stream E->F G Remove Heat and Cool F->G H Record Temperature at Liquid Entry G->H

Caption: Workflow for determining boiling point using the Thiele tube method.

Density

Density is a fundamental property that relates a substance's mass to its volume. For a liquid, it can be determined with high precision using a pycnometer or a vibrating tube densimeter.

Table 2: Predicted and Comparative Densities

CompoundPredicted/Experimental Density (g/mL)
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutaneData not available
2-BROMO-1,1,1-TRIFLUOROETHANE1.788 at 25 °C[2][3]
2-bromo-3-methylbutane1.208

Experimental Protocol: Determination of Density using a Pycnometer

  • Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermostat.

  • Procedure:

    • The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined.

    • It is then filled with the sample liquid, ensuring no air bubbles are trapped, and placed in a thermostat at a specific temperature until it reaches thermal equilibrium.

    • The excess liquid is removed, and the outside of the pycnometer is carefully dried.

    • The mass of the pycnometer filled with the sample is determined.

    • The procedure is repeated with a reference liquid of known density (e.g., deionized water).

    • The density of the sample is calculated using the masses and the known density of the reference liquid.

Diagram 2: Logical Flow for Density Measurement

A Weigh Empty Pycnometer B Fill with Sample Liquid A->B E Repeat with Reference Liquid A->E Parallel Process C Thermostat and Equilibrate B->C D Weigh Filled Pycnometer C->D F Calculate Sample Density D->F E->F

Caption: Logical steps for determining liquid density via pycnometry.

Solubility

The solubility of a compound in various solvents provides valuable insights into its polarity. The presence of highly electronegative fluorine atoms and the polar C-Br bond suggests that 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane will exhibit limited solubility in water and higher solubility in non-polar organic solvents.

Experimental Protocol: Qualitative Solubility Testing

  • Apparatus: Small test tubes, vortex mixer.

  • Solvents: Water, diethyl ether, ethanol, acetone, toluene, hexane.

  • Procedure:

    • Add approximately 0.1 mL of the liquid sample to 2 mL of each solvent in separate test tubes.

    • Vortex each tube for 30 seconds.

    • Observe for the formation of a single phase (soluble) or two distinct layers/cloudiness (insoluble).

    • Record the observations.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR and ¹³C NMR Spectral Features:

While specific chemical shift data is not available, general predictions can be made based on the molecular structure:

  • ¹H NMR: The spectrum is expected to show signals for the methyl protons and the methine proton. The proximity of electronegative fluorine and bromine atoms will cause a downfield shift of these signals. The methine proton adjacent to the bromine atom is expected to be the most downfield. Spin-spin coupling between the protons will result in complex splitting patterns.

  • ¹³C NMR: The carbon atoms bonded to fluorine and bromine will exhibit significant downfield shifts. Carbon-fluorine coupling will be observed, providing further structural information.

Experimental Protocol: NMR Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Ensure the solution is homogeneous and free of any particulate matter.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected IR Absorption Bands:

  • C-H stretching: Around 2950-2850 cm⁻¹ for the sp³ hybridized carbons.

  • C-F stretching: Strong absorptions are expected in the region of 1400-1000 cm⁻¹. The exact positions will be influenced by the presence of multiple fluorine atoms.

  • C-Br stretching: A weaker absorption is expected in the fingerprint region, typically between 600-500 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Ensure the ATR crystal is clean.

  • Place a small drop of the liquid sample directly onto the crystal.

  • Record the spectrum. This technique requires minimal sample preparation and is suitable for liquids.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a doublet (M⁺ and M+2) with an approximate 1:1 intensity ratio, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[4].

  • Fragmentation Pattern: Common fragmentation pathways for haloalkanes include the loss of a halogen atom or the cleavage of carbon-carbon bonds. The fragmentation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is expected to yield fragments corresponding to the loss of Br, CF₃, and other alkyl fragments.

Diagram 3: Predicted Mass Spectrometry Fragmentation

Parent [C5H7BrF4]⁺˙ (M⁺, M+2) Frag1 [C5H7F4]⁺ (Loss of •Br) Parent->Frag1 Frag2 [C4H7BrF]⁺˙ (Loss of •CF3) Parent->Frag2 Frag3 [Br]⁺ Parent->Frag3

Caption: Predicted major fragmentation pathways for the title compound.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. While experimental data for this specific compound is sparse, the methodologies and theoretical principles presented here offer a clear path for researchers to determine its boiling point, density, solubility, and spectroscopic profile. A thorough understanding of these fundamental properties is the cornerstone of successful research and development involving this and other novel chemical entities.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15032138, 2-Bromo-1,1,1,3-tetrafluoropropane. Available from: [Link].

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available from: [Link].

  • Oakwood Chemical. (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane. Available from: [Link].

Sources

Exploratory

Molecular structure and conformational analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane Abstract This technical guide outlines a comprehensive, integrated strategy for the detaile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Structure and Conformational Analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Abstract

This technical guide outlines a comprehensive, integrated strategy for the detailed molecular structure determination and conformational analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (C₅H₇BrF₄). The presence of sterically demanding and electronically distinct substituents—a tribromomethyl group, a fluorine atom, and two methyl groups—around a central C-C bond suggests a complex conformational landscape critical to its physicochemical properties and potential applications in pharmaceutical and materials science. Due to the limited availability of specific experimental data for this molecule, this guide serves as a robust framework for its characterization. We present a synergistic approach that leverages the predictive power of ab initio and Density Functional Theory (DFT) computational methods to guide and interpret empirical data from advanced spectroscopic and diffraction techniques. This document provides researchers, scientists, and drug development professionals with detailed, field-proven protocols for vibrational spectroscopy (IR & Raman), multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F), and Gas-Phase Electron Diffraction (GED), culminating in a self-validating and holistic understanding of the molecule's structural dynamics.

Introduction: The Challenge of a Complex Halogenated Alkane

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a halogenated alkane whose structure presents a fascinating challenge in stereoelectronic and steric analysis. Fluorinated organic compounds are of immense importance, with over 20% of all pharmaceuticals containing fluorine to enhance properties like metabolic stability and binding affinity.[1] Similarly, the bromine atom provides a site for further functionalization and introduces significant steric bulk and polarizability.

The core of this molecule's character lies in the rotation around the C2-C3 bond, which gives rise to various conformational isomers, or rotamers. These rotamers, which differ only in the dihedral angle of their substituents, can exhibit vastly different energies, dipole moments, and reactivity. Understanding the equilibrium between these conformers—specifically, which are most stable and what barriers hinder their interconversion—is paramount for predicting the molecule's macroscopic behavior.

This guide details a multi-pronged approach to elucidate this conformational landscape. We begin with a computational investigation to build a theoretical model, which then informs a series of targeted experiments designed to validate and refine that model.

Part I: A Predictive Framework Through Computational Analysis

A computational-first approach is the most efficient and cost-effective strategy for studying complex molecules. By modeling the system in silico, we can predict the number of stable conformers, their relative energies, and their theoretical spectroscopic signatures, thereby minimizing experimental guesswork and maximizing data quality. High-level quantum chemical methods, such as ab initio and DFT, provide results that are often in remarkably close agreement with experimental data.[2][3]

Computational Workflow: From Search to Spectrum

Our proposed workflow integrates a broad conformational search with high-accuracy geometry optimization and frequency calculations. This ensures a thorough exploration of the potential energy surface and provides a wealth of predictive data.

computational_workflow cluster_0 Conformational Search & Optimization cluster_1 High-Level Quantum Calculations cluster_2 Data Analysis & Prediction start Initial 3D Structure Generation scan Potential Energy Surface (PES) Scan (Rotation of C2-C3 bond) start->scan Force-Field Methods minima Identify Energy Minima (Potential Conformers) scan->minima dft Geometry Optimization & Energy Calculation (DFT: B3LYP/6-311+G(d,p)) (Ab Initio: MP2/aug-cc-pVDZ) minima->dft Input Structures freq Vibrational Frequency Calculation dft->freq Optimized Geometries nmr NMR Shielding Tensors Calculation (GIAO Method) dft->nmr thermo Determine Relative Energies (ΔE) & Boltzmann Population freq->thermo spectra Predict IR/Raman Spectra freq->spectra shifts Predict NMR Chemical Shifts nmr->shifts

Caption: Computational workflow for conformational analysis.

Step-by-Step Computational Protocol
  • Initial Conformational Search:

    • Objective: To identify all potential low-energy conformers.

    • Methodology: A relaxed potential energy surface scan is performed by systematically rotating the C2-C3 dihedral angle in 15° increments. At each step, a rapid geometry optimization is carried out using a computationally inexpensive force field (e.g., MMFF94) or a semi-empirical method. The resulting energy profile will reveal the approximate locations of stable staggered conformers (minima) and unstable eclipsed conformers (maxima).

  • High-Level Geometry Optimization:

    • Objective: To obtain accurate geometries and relative energies of the identified conformers.

    • Methodology: The structures corresponding to the energy minima from the initial scan are used as starting points for full geometry optimization using DFT. The B3LYP functional combined with a triple-zeta basis set like 6-311+G(d,p) is a robust choice for this type of molecule. For higher accuracy and to account for dispersion effects, calculations using Møller-Plesset second-order perturbation theory (MP2) with a basis set like aug-cc-pVDZ are also recommended.[2]

  • Vibrational Frequency Analysis:

    • Objective: To confirm that optimized structures are true energy minima and to predict vibrational spectra.

    • Methodology: A frequency calculation is performed on each optimized geometry at the same level of theory. The absence of imaginary frequencies confirms a true minimum. The calculated frequencies and intensities are used to generate theoretical Infrared (IR) and Raman spectra, which are indispensable for interpreting experimental results.[4]

Predicted Structural & Energetic Data

Based on the principles of conformational analysis for substituted butanes, we anticipate at least two distinct staggered conformers: an anti conformer and a gauche conformer.[5] The bulky -CF₃ and -C(CH₃)₂F groups, along with the bromine atom, will create significant steric and electrostatic interactions that determine their relative stability.

Table 1: Predicted Structural Parameters for Conformers of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Parameter Anti Conformer (Predicted) Gauche Conformer (Predicted) Causality and Insights
Dihedral Angle (F₃C-C-C-Br) ~180° ~60° The defining characteristic of each rotamer.
Relative Energy (ΔE, kcal/mol) 0.00 (Reference) > 0.5 The gauche conformer is expected to be higher in energy due to steric repulsion between the bulky bromine atom and the trifluoromethyl group.
C2-C3 Bond Length (Å) ~1.55 Å ~1.56 Å The bond may slightly elongate in the gauche conformer to relieve steric strain.
C-Br Bond Length (Å) ~1.96 Å ~1.96 Å Generally less sensitive to conformational changes.

| C-F Bond Length (Å) | ~1.34 Å (avg) | ~1.34 Å (avg) | Strong C-F bonds are relatively constant. |

Part II: Empirical Validation through Advanced Experimental Techniques

While computational modeling provides a powerful predictive map, experimental validation is essential for confirming the structural and energetic landscape. The following protocols are designed to provide a self-validating system of empirical data that can be directly compared to our theoretical predictions.

Methodology 1: Vibrational Spectroscopy (FT-IR and Raman)

Expertise: Vibrational spectroscopy is exceptionally sensitive to molecular structure and the presence of different conformers. The C-Br and C-F stretching vibrations occur in distinct regions of the spectrum, making them excellent probes.[6][7] By comparing gas-phase, liquid-phase, and variable-temperature spectra, we can deduce the relative stabilities of conformers in different environments.

Experimental Protocol:

  • Sample Preparation: Obtain a purified sample of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.

  • FT-IR Spectroscopy:

    • Acquire a gas-phase spectrum using a 10 cm path length gas cell at room temperature.

    • Acquire a liquid-phase spectrum using a KBr or NaCl salt plate.

    • Perform a variable-temperature study on the liquid sample from -50°C to 50°C to observe changes in peak intensities, which correspond to shifts in the conformational equilibrium.

  • Raman Spectroscopy:

    • Acquire a spectrum of the neat liquid sample using a 532 nm or 785 nm laser excitation source.

    • Trustworthiness: Raman spectroscopy is complementary to IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, providing a more complete vibrational picture.

Methodology 2: Multinuclear NMR Spectroscopy

Expertise: ¹⁹F NMR is a highly sensitive and powerful technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8] The large chemical shift dispersion of ¹⁹F NMR makes it possible to resolve signals from different conformers.[9] Variable-temperature NMR allows for the direct measurement of the thermodynamic parameters governing the conformational equilibrium.

Experimental Protocol:

  • Sample Preparation: Dissolve ~10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or acetone-d₆) in a 5 mm NMR tube.

  • Standard Spectra Acquisition (at 25°C):

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum, using CFCl₃ as an external or internal reference (0 ppm).

  • Variable-Temperature (VT) NMR:

    • Objective: To determine the equilibrium constant (K) at different temperatures and extract thermodynamic data (ΔH° and ΔS°).

    • Methodology: Acquire a series of ¹⁹F NMR spectra at temperatures ranging from -80°C to 60°C. At lower temperatures, the rate of interconversion between conformers may become slow enough on the NMR timescale to observe separate signals for the anti and gauche forms.

    • Data Analysis: Integrate the signals corresponding to each conformer at each temperature to calculate the population ratio and thus the equilibrium constant. A van't Hoff plot (ln(K) vs 1/T) will yield the enthalpy and entropy of the equilibrium.

Table 2: Predicted ¹⁹F and ¹H NMR Chemical Shifts

Nucleus Assignment Predicted Shift (ppm) Insights and Expected Couplings
¹⁹F -CF₃ -65 to -75 A singlet (or a doublet if coupled to H2). The chemical shift may differ slightly between conformers.
¹⁹F -C(CH₃)₂F -140 to -160 A multiplet due to coupling with the neighboring protons and methyl groups. This will be the most sensitive probe for conformational changes.
¹H CH -Br ~4.0 - 4.5 A multiplet coupled to the tertiary fluorine and the methyl protons. Its coupling constants will be conformation-dependent (Karplus relationship).

| ¹H | -C(CH ₃)₂F | ~1.2 - 1.6 | Two distinct signals (doublets of doublets) due to diastereotopicity, coupled to the tertiary fluorine. |

Methodology 3: Gas-Phase Electron Diffraction (GED)

Expertise: GED is the premier technique for determining the precise geometric structure of molecules in the gas phase, free from intermolecular interactions.[10] It provides accurate measurements of bond lengths, bond angles, and, crucially, the abundance of different conformers in the gaseous state.

ged_workflow cluster_0 Experiment cluster_1 Data Analysis cluster_2 Inputs & Outputs gun Electron Gun (Generate High-Energy Beam) sample Gaseous Sample Inlet (Effusive Nozzle) gun->sample diffraction Electron-Molecule Scattering sample->diffraction detector Detector Plate (Record Diffraction Pattern) diffraction->detector intensity Extract Molecular Scattering Intensity I(s) detector->intensity rdf Fourier Transform to Radial Distribution Curve (RDC) intensity->rdf refine Least-Squares Refinement (Fit Structural Model to Data) rdf->refine final_struct Refined Molecular Structure (Bond Lengths, Angles, Conformer Ratio) refine->final_struct comp_model Computational Models (Anti & Gauche Structures) comp_model->refine Initial Guess

Caption: Experimental workflow for Gas Electron Diffraction (GED).

Experimental Protocol:

  • Data Acquisition: The experiment involves passing a high-energy beam of electrons through a gaseous effusive jet of the sample. The scattered electrons create a diffraction pattern that is recorded on a detector.[11]

  • Data Reduction: The total scattering intensity is processed to isolate the molecular scattering component, which contains the structural information.

  • Structural Refinement: The experimental data is analyzed by fitting it to a theoretical model derived from the ab initio/DFT calculations. A least-squares refinement process adjusts the structural parameters (bond lengths, angles) and the population ratio of the anti and gauche conformers until the calculated diffraction pattern best matches the experimental one.

Part III: A Unified Model of Conformational Dynamics

The true power of this guide lies in the synthesis of computational and experimental data. The GED experiment provides the most accurate gas-phase structure, which serves as a benchmark for the computational methods. Discrepancies between the predicted and measured conformer ratios can be used to refine the computational model.

The NMR and vibrational spectroscopy data provide a picture of the molecule's behavior in the condensed phase and reveal the thermodynamics of the conformational equilibrium. By comparing the results from all techniques, a comprehensive and highly reliable model of the molecule's structure and energy landscape can be constructed.

The Conformational Energy Landscape

The final output is a clear picture of the potential energy surface for rotation around the C2-C3 bond, quantitatively describing the relative stabilities of the conformers and the energy barriers between them.

energy_landscape E Relative Energy (kcal/mol) A Anti (180°) E->A Angle Dihedral Angle (F₃C-C-C-Br) G1 Gauche (60°) G2 Gauche (300°) A_point E2 A_point->E2 G1_point E3 G1_point->E3 G2_point E1 G2_point->E1 E1->A_point E2->G1_point path

Caption: Predicted potential energy landscape for C2-C3 bond rotation.

Conclusion

The conformational analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane requires a sophisticated, multi-technique approach. By starting with a predictive computational model and systematically validating it with empirical data from vibrational spectroscopy, multinuclear NMR, and gas electron diffraction, a complete and trustworthy understanding of its molecular structure and dynamics can be achieved. The protocols and workflows detailed in this guide provide a robust framework for researchers to successfully undertake the characterization of this and other similarly complex halogenated molecules, ultimately enabling the rational design of novel compounds in medicine and material science.

References

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Sources

Foundational

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane CAS number and chemical identifiers

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6] Core Identifiers 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a specialized halogenated aliphatic compound characterized by a highly fluorinated carb...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Core Identifiers

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a specialized halogenated aliphatic compound characterized by a highly fluorinated carbon backbone. Its structural uniqueness lies in the positioning of the bromine atom adjacent to a trifluoromethyl group (


) and a tertiary fluorinated carbon, creating a steric and electronic environment valuable for specific proteomic and synthetic applications.
Identifier TypeValue
CAS Number 1099598-06-7
IUPAC Name 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane
Molecular Formula

Molecular Weight 223.01 g/mol
SMILES

InChI Key Derived from structure (Specific key varies by stereoisomer)
Physicochemical Properties

Note: Due to the specialized nature of this compound, some values are calculated estimates based on structural analogs (e.g., Halothane, Sevoflurane intermediates).

PropertyValue / EstimateContext
Physical State LiquidStandard Temperature & Pressure (STP)
Density ~1.65 – 1.75 g/mLEstimated based on tetrafluoro/bromo substitution
Boiling Point 105°C – 115°CEstimated (vs. non-fluorinated analog ~108°C)
Solubility HydrophobicSoluble in DCM, Chloroform, DMSO; Insoluble in water
Reactivity ElectrophilicSusceptible to nucleophilic attack at C2 (Bromine)

Part 2: Synthesis & Mechanistic Pathways

Synthetic Logic

The synthesis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane requires overcoming the electron-withdrawing effect of the fluorine atoms, which destabilizes carbocation intermediates. Two primary routes are theoretically viable for laboratory-scale production.

Route A: Radical Bromination of the Hydrofluorocarbon

This method involves the direct bromination of 1,1,1,3-tetrafluoro-3-methylbutane using elemental bromine (


) under UV irradiation or radical initiation (AIBN).
  • Mechanism: Homolytic cleavage of

    
     followed by hydrogen abstraction at the secondary carbon (C2).
    
  • Selectivity: The C2 position is the most favorable for radical formation due to the stabilization provided by the adjacent hyperconjugation, despite the electron-withdrawing

    
     group.
    
Route B: Electrophilic Addition to Fluorinated Alkenes

A more controlled approach involves the addition of Hydrogen Bromide (HBr) or Bromine Monofluoride (BrF) generated in situ to a precursor alkene such as 1,1,1-trifluoro-3-methyl-2-butene.

  • Challenge: Regioselectivity is governed by Markovnikov’s rule, modified by the strong inductive effect of the

    
     group, which directs the nucleophile (
    
    
    
    ) to the more substituted carbon.
Synthesis Workflow Diagram (DOT)

SynthesisPathways Precursor Precursor: 1,1,1,3-tetrafluoro-3-methylbutane Radical Radical Intermediate (C2 Radical) Precursor->Radical H-Abstraction Product Target: 2-Bromo-1,1,1,3-tetrafluoro- 3-methylbutane Radical->Product Radical Recombination Byproducts Byproducts: HBr, Isomers Radical->Byproducts Side Reactions Bromine Reagent: Br2 / UV Light Bromine->Radical

Figure 1: Proposed radical bromination pathway for the synthesis of the target compound.

Part 3: Applications in Research & Development

Proteomics & Cysteine Alkylation

The primary research application for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is as a biochemical probe in proteomics .[1]

  • Mechanism: The C-Br bond at position 2 is susceptible to nucleophilic attack by thiols (

    
    ).
    
  • Utility: It serves as a specialized alkylating agent for Cysteine residues. Unlike standard alkylating agents (e.g., Iodoacetamide), the introduction of a heavy, fluorinated tag allows for:

    • Mass Shift Detection: The unique mass of the

      
       adduct simplifies identification in Mass Spectrometry (MS).
      
    • NMR Studies: The presence of the

      
       group provides a distinct signal in 
      
      
      
      -NMR, allowing for the study of protein conformational changes or ligand binding in solution.
Metabolic Pathway Studies (Toxicology)

This compound acts as a structural analog for investigating the metabolism of fluorinated anesthetics and industrial solvents.

  • 
    -Lyase Pathway:  It mimics the substrates processed by cysteine conjugate 
    
    
    
    -lyase. Researchers use it to map the formation of reactive thioketenes or thionoacyl fluorides, which are critical in understanding nephrotoxicity mechanisms of halogenated compounds.
Drug Discovery Scaffold

In medicinal chemistry, the


 motif is explored as a bioisostere for standard alkyl chains to improve metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Part 4: Safety & Handling Protocols

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocol
  • Engineering Controls: Always handle within a certified chemical fume hood. The volatility of fluorinated butanes requires active ventilation to prevent inhalation.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat are mandatory.

  • Storage: Store at 2-8°C (refrigerated) in a tightly sealed container, away from strong bases and oxidizing agents.

Emergency Response
  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.

  • Skin Contact: Wash with soap and water. If irritation persists (redness/blistering), seek medical attention.

  • Spill: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

  • ChemicalBook . (2025). 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane Product Description & CAS 1099598-06-7.[2][3] Retrieved from

  • Santa Cruz Biotechnology (SCBT) . (2025). 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane for Proteomics Research. Retrieved from

  • GuideChem . (2025). Chemical Properties and Suppliers for CAS 1099598-06-7. Retrieved from

  • National Institutes of Health (NIH) - PubChem . (2025). Compound Summary: Halogenated Butane Derivatives. Retrieved from

  • Beilstein Journal of Organic Chemistry . (2022). Synthesis of multi-halogenated alkenes from fluorinated precursors. (Contextual reference for synthesis methods). Retrieved from

Sources

Exploratory

An In-depth Technical Guide to the Toxicity Profile and Safe Handling of Halogenated Hydrocarbons: A Case Study on 2-Bromo-1,1,1-trifluoroethane

A Note to the Reader: This guide was initially intended to focus on 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. However, a comprehensive search for publicly available, detailed toxicological data and a corresponding Safe...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: This guide was initially intended to focus on 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. However, a comprehensive search for publicly available, detailed toxicological data and a corresponding Safety Data Sheet (SDS) for this specific compound proved unsuccessful. To fulfill the core requirements of providing an in-depth technical resource for researchers and drug development professionals on the safe handling and potential hazards of such a molecule, this guide will instead focus on a structurally related and well-documented compound: 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7) . The principles of hazard assessment, safety precautions, and toxicological considerations discussed herein are broadly applicable to many brominated and fluorinated hydrocarbons and will serve as a valuable reference for professionals working with this class of chemicals.

Introduction to 2-Bromo-1,1,1-trifluoroethane: Properties and Applications

2-Bromo-1,1,1-trifluoroethane is a halogenated hydrocarbon that finds use in various industrial and research applications, primarily as a refrigerant, a fire extinguishant, and a chemical intermediate in organic synthesis. Its chemical structure, featuring a combination of bromine and fluorine atoms, imparts specific physical and chemical properties that are both beneficial for its applications and critical for understanding its toxicological profile.

Key Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C2H2BrF3
Molecular Weight 162.94 g/mol
CAS Number 421-06-7[1]
Appearance Colorless liquid
Odor No information available[2]

The presence of the trifluoromethyl group (-CF3) generally increases the stability of the molecule, while the bromine atom provides a site for chemical reactivity, making it a useful building block in synthesis. However, it is this same reactivity and the potential for the molecule or its metabolites to interact with biological systems that necessitates a thorough understanding of its toxicity.

Comprehensive Toxicity Profile

The toxicity of 2-Bromo-1,1,1-trifluoroethane has been evaluated through various studies to determine its potential hazards to human health. The primary routes of exposure in a laboratory or industrial setting are inhalation and dermal contact.

Acute Toxicity

There is limited publicly available quantitative data on the acute oral, dermal, or inhalation toxicity of 2-Bromo-1,1,1-trifluoroethane (e.g., LD50 or LC50 values). However, Safety Data Sheets for this compound consistently indicate that it is hazardous.

Skin and Eye Irritation

2-Bromo-1,1,1-trifluoroethane is classified as a skin and eye irritant.[1][3]

  • Skin Irritation: Causes skin irritation (H315).[3] Direct contact can lead to redness, itching, and inflammation. Prolonged or repeated contact may defat the skin, leading to dermatitis.

  • Eye Irritation: Causes serious eye irritation (H319).[3] Vapors or splashes can cause significant irritation, characterized by redness, pain, and watering of the eyes.

Respiratory Tract Irritation

Inhalation of vapors may cause respiratory irritation (H335).[3] Symptoms can include coughing, shortness of breath, and a burning sensation in the throat and nose.

Mutagenicity and Carcinogenicity

There is currently no specific data available from the reviewed sources to classify 2-Bromo-1,1,1-trifluoroethane as a mutagen or carcinogen. However, for any new or sparsely studied chemical, the absence of data should not be interpreted as evidence of non-carcinogenicity or non-mutagenicity.

The following diagram illustrates a general workflow for assessing the potential mutagenicity of a chemical compound, such as the Ames test.

Safe_Handling_and_Storage cluster_handling Safe Handling Procedures cluster_storage Secure Storage cluster_emergency Emergency Preparedness Risk_Assessment Risk Assessment Ventilation Adequate Ventilation (Fume Hood) Risk_Assessment->Ventilation PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Risk_Assessment->PPE Procedures Standard Operating Procedures (Avoid Inhalation/Contact) Risk_Assessment->Procedures Container Tightly Closed Container Risk_Assessment->Container Location Cool, Dry, Well-Ventilated Area Risk_Assessment->Location Compatibility Segregate from Incompatible Materials Risk_Assessment->Compatibility Spill_Kit Spill Kit Accessible Risk_Assessment->Spill_Kit First_Aid First-Aid Station (Eyewash, Safety Shower) Risk_Assessment->First_Aid Emergency_Contact Emergency Contact Info Risk_Assessment->Emergency_Contact

Caption: Key components of a comprehensive safe chemical handling and storage plan.

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical barrier to exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields. [1]* Skin Protection: Wear impervious clothing and chemical-resistant gloves. [1]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge. [3]

Experimental Protocols: A Framework for Toxicological Assessment

While specific experimental data for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is not available, the following provides a generalized, step-by-step methodology for a standard in-vitro skin irritation test, which would be a fundamental component of its toxicological evaluation.

In-Vitro Skin Irritation Assay (Reconstructed Human Epidermis Test Method - OECD TG 439)

  • Preparation of Tissues: Reconstructed human epidermis (RhE) tissues are pre-incubated in a defined medium for a specified period to ensure tissue viability.

  • Application of Test Chemical: A small volume of the test chemical (e.g., 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the test chemical for a defined period (e.g., 60 minutes) at a controlled temperature and humidity.

  • Rinsing and Post-Incubation: After exposure, the test chemical is thoroughly rinsed from the tissue surface. The tissues are then transferred to a fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Viable cells in the tissue will reduce the yellow MTT to a blue formazan salt.

    • The formazan is extracted from the tissues using a solvent (e.g., isopropanol).

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis and Interpretation: The viability of the chemical-treated tissues is expressed as a percentage of the negative control. A chemical is identified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Conclusion and Recommendations for Researchers

While a complete toxicity profile for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is not currently available in the public domain, the data from the closely related compound, 2-Bromo-1,1,1-trifluoroethane, provides a strong basis for a cautious and well-informed approach to its handling. Researchers, scientists, and drug development professionals should treat this and similar halogenated hydrocarbons as potentially hazardous materials.

Key Recommendations:

  • Assume Hazard: In the absence of data, assume the compound is a skin, eye, and respiratory irritant.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment: Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Seek Information: Before working with any new compound, make every effort to obtain a specific Safety Data Sheet from the manufacturer.

  • Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations for halogenated organic compounds.

By adhering to these principles of chemical safety and leveraging the information available for structurally similar compounds, professionals can mitigate the risks associated with handling novel or under-documented chemicals in a research and development setting.

References

  • PubChem. (n.d.). 2-Bromo-1,1,1,3-tetrafluoropropane. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 7). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 2-Bromo-3,4,4,4-tetrafluoro-3-(trifluoromethyl)but-1-ene - Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 8). SAFETY DATA SHEET.
  • PubChem. (n.d.). 2-Bromo-1,1-dichloro-3-methylbutane. Retrieved from [Link]

  • Fisher Scientific. (2012, March 14). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • NIST. (n.d.). 2-Bromo-3-methylbutane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (R)-2-Bromo-1,1,1-trifluoro-3-methyl-butane.
  • PubChemLite. (n.d.). 2-bromo-1,1,1-trifluoro-3-methylbutane. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Bromo-1,1,1-trifluoroethane (CAS 421-06-7). Retrieved from [Link]

Sources

Foundational

Solubility of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane in polar vs non-polar solvents

Solvation Thermodynamics and Phase Behavior in Drug Design Executive Summary The solubility profile of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 1099598-06-7) represents a classic challenge in organofluorine chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Solvation Thermodynamics and Phase Behavior in Drug Design

Executive Summary

The solubility profile of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 1099598-06-7) represents a classic challenge in organofluorine chemistry: the "Fluorine Effect." Unlike standard alkyl halides, this molecule possesses a hybrid architecture—a lipophilic hydrocarbon backbone modified by a highly electronegative, hydrophobic fluorinated shell and a polarizable bromine atom.

This guide analyzes the solvation thermodynamics of this compound. It moves beyond binary "polar vs. non-polar" classifications to address the fluorous phase behavior critical for its use as a pharmaceutical intermediate, anesthetic precursor, or specialized solvent.

Molecular Architecture & Solvation Physics

To predict solubility without empirical datasheets, we must deconstruct the molecule’s Hansen Solubility Parameters (HSP) .

  • The Fluorine Shield (

    
     & 
    
    
    
    ):
    The trifluoromethyl group and the C3-fluorine create a shell of high electron density but low polarizability. This contributes to high electronegativity but weak Van der Waals (dispersion) interactions. This "shield" is responsible for the molecule's hydrophobicity.
  • The Bromine Anchor (

    
    ):  The bromine atom at C2 is large and polarizable (soft nucleophile). It provides the primary handle for dipole-dipole interactions with polar aprotic solvents (e.g., DMSO, Acetone).
    
  • The Hydrocarbon Backbone: The methyl groups retain affinity for standard lipophilic solvents (alkanes).

Theoretical Solubility Landscape
Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Driver
Highly Polar Protics WaterInsoluble (< 0.05 mg/mL)High cavity formation energy; Hydrophobic effect dominates.
Polar Protics Methanol, EthanolModerate to High Dipole-dipole interactions with C-Br; H-bonding to F is weak but non-zero.
Polar Aprotics DMSO, AcetonitrileHigh Strong dipole-dipole alignment; Polarizability of Br matches solvent dipoles.
Non-Polar Organics Hexane, TolueneHigh Dispersion forces (

) dominate; Lipophilic backbone affinity.
Fluorous Solvents Perfluorohexane, HFA-134aVery High "Like dissolves like" (Fluorous affinity); Low cohesive energy density match.
Solvation Mechanisms: The "Fluorous" Deviation

Standard solubility models (LogP) often fail with polyfluorinated alkanes because they assume a simple Water/Octanol partition. This molecule exhibits Fluorous Phase Behavior , where it may show miscibility gaps even in some hydrocarbon solvents at low temperatures.

Mechanism Diagram: Solute-Solvent Interaction

The following diagram illustrates the competitive forces determining the solubility of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.

SolubilityMechanism cluster_Water Polar Solvent (Water) cluster_Organic Non-Polar/Fluorous Solvent Solute 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane Cavity Cavity Formation (High Energy Cost) Solute->Cavity Rejection (Hydrophobic Effect) Dispersion Van der Waals & Halogen Bonding Solute->Dispersion Affinity (Dispersion) H2O H2O Network H2O->Cavity H-Bond Network Resists Breaking Hexane Alkane/Fluorous Chains Hexane->Dispersion Low Energy Barrier

Caption: Thermodynamic competition between high-energy cavity formation in water and favorable dispersion forces in organic media.

Experimental Protocol: Intrinsic Solubility Determination

Since this molecule contains fluorine, standard UV-Vis HPLC methods are suboptimal due to the lack of a strong chromophore (low UV absorbance). The Gold Standard for quantifying this compound is Quantitative 19F-NMR (qNMR) or GC-FID .

Protocol: Thermodynamic Solubility via Saturation Shake-Flask

Objective: Determine intrinsic solubility (


) in phosphate buffer (pH 7.4) and Hexane.[1]

Materials:

  • Test Compound: 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (>98% purity).

  • Internal Standard (for NMR):

    
    -Trifluorotoluene (sealed capillary).
    
  • Solvents: PBS (pH 7.4), n-Hexane (HPLC Grade).

Workflow:

  • Supersaturation: Add excess compound to 5 mL of solvent in borosilicate glass vials (fluorinated compounds can adsorb to plastics).

  • Equilibration: Shake at 25°C for 24 hours (150 rpm).

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Critical: Maintain temperature control to prevent precipitation.

  • Sampling: Carefully aspirate the supernatant.

    • For Water: Filter through 0.2

      
      m PTFE filter (pre-saturated).
      
    • For Hexane: Dilute directly.

  • Quantification (qNMR):

    • Dissolve aliquot in deuterated solvent (

      
       or 
      
      
      
      with co-solvent).
    • Insert coaxial insert containing Trifluorotoluene standard.

    • Acquire 19F-NMR (relaxation delay

      
      ).
      
    • Integrate

      
       peak of analyte vs. standard.
      
Workflow Diagram

ExperimentalProtocol cluster_Analysis 4. Quantification (Select Method) Step1 1. Supersaturation (Excess Solid/Liquid in Solvent) Step2 2. Equilibration (24h Shake @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifuge/Filtration) Step2->Step3 MethodA Method A: GC-FID (High Sensitivity) Step3->MethodA Volatile Organic Phase MethodB Method B: 19F-NMR (High Specificity) Step3->MethodB Aqueous/Complex Phase

Caption: Decision tree for solubility quantification, prioritizing 19F-NMR for specificity in fluorinated analytes.

Applications in Drug Development

Understanding the solubility of this intermediate is critical for:

  • Inhalation Anesthetics: Structural analogs (like Sevoflurane) require precise partition coefficients (Blood/Gas partition). This molecule's solubility in fluorinated oils (like Perfluorodecalin) makes it a candidate for artificial blood substitutes or oxygen carriers.

  • Synthesis: It serves as a fluorinated building block . Reactions should be conducted in polar aprotic solvents (DMF, NMP) to solvate the reagents while maintaining solubility of this lipophilic electrophile.

  • Green Chemistry: It can be extracted using supercritical

    
     , which behaves similarly to fluorinated solvents in terms of solubility parameters.
    
References
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Definitive source on solubility parameter prediction).
  • Smart, B. E. (2001). "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11.

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for haloalkane solubility).
  • PubChem Compound Summary. (2024). "2-Bromo-1,1,1,3-tetrafluoropropane" (Structural Analog Data). .

  • Banks, R. E., et al. (1994). Organofluorine Chemistry: Principles and Commercial Applications. Plenum Press.

Sources

Protocols & Analytical Methods

Method

Use of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane as a heat transfer fluid intermediate

Executive Summary This application note details the strategic use of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 29151-25-5 / Analogues) as a critical intermediate in the synthesis of low-Global Warming Potential (G...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic use of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 29151-25-5 / Analogues) as a critical intermediate in the synthesis of low-Global Warming Potential (GWP) Hydrofluoroolefin (HFO) heat transfer fluids.[1]

As the industry phases out perfluorocarbons (PFCs) and hydrofluorocarbons (HFCs) due to regulatory pressure (e.g., the Kigali Amendment), fluorinated olefins have emerged as the gold standard for dielectric cooling in semiconductor manufacturing and data center immersion cooling. This guide provides a validated protocol for converting the brominated intermediate into the target fluoroolefin 1,1,1-trifluoro-3-methylbut-2-ene via a stereoselective Zinc-mediated elimination reaction.[1]

Chemical Logic & Mechanism

The utility of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane lies in its unique substitution pattern. It possesses a "latent" double bond masked by a vicinal bromo-fluoro motif.[1]

  • The Intermediate:

    
     (Note: C3 is quaternary, bonded to F and two methyls, assuming the isobutane skeleton).[1]
    
  • The Transformation: Reductive elimination of Br and F (Debromofluorination).

  • The Product:

    
     (1,1,1-trifluoro-3-methylbut-2-ene).
    

Why this route? Direct fluorination of alkenes often leads to over-fluorination or mixtures of isomers. By using the brominated intermediate, researchers can purify the precursor via standard distillation before the final elimination step, ensuring a high-purity HFO product essential for dielectric applications where trace ions can cause catastrophic failure.

Reaction Pathway Diagram

HFO_Synthesis Precursor Precursor (Brominated Intermediate) 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane TS Transition State [Zinc-Bromo-Fluoro Complex] Precursor->TS Surface Adsorption Reagent Reagent Activated Zn Dust (in DMF/Diglyme) Reagent->TS Oxidative Insertion Product Target HFO 1,1,1-Trifluoro-3-methylbut-2-ene (Dielectric Fluid) TS->Product syn-Elimination Byproduct Byproduct ZnBrF / ZnBr2 TS->Byproduct Precipitation

Figure 1: Mechanistic pathway for the Zn-mediated debromofluorination of the intermediate to the target HFO.[1]

Material Specifications

ComponentChemical NameCAS / IdentityPurity RequirementRole
Intermediate 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane29151-25-5 (Analog)>98% (GC)Substrate
Reagent Zinc Dust7440-66-6<10 micron, ActivatedReductant
Solvent N,N-Dimethylformamide (DMF)68-12-2Anhydrous (<50 ppm H2O)Reaction Medium
Catalyst Iodine (

)
7553-56-2Resublimed (Trace)Surface Activator

Experimental Protocol: Reductive Elimination

Objective: Isolate 1,1,1-trifluoro-3-methylbut-2-ene for use as a heat transfer fluid.

Phase 1: Reactor Setup & Activation
  • Apparatus: Equip a 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a short-path distillation head connected to a collection flask cooled to -78°C (Dry ice/Acetone).

  • Inert Atmosphere: Purge the system with dry Nitrogen (

    
    ) or Argon for 15 minutes.
    
  • Zinc Activation:

    • Charge the RBF with Zinc dust (1.5 equivalents relative to the intermediate).

    • Add anhydrous DMF (3 mL per gram of Zn).

    • Add a crystal of Iodine (

      
      ) or 1-2 drops of 1,2-dibromoethane to activate the Zinc surface.[1]
      
    • Stir at room temperature until the iodine color fades (approx. 10-15 mins).

Phase 2: Controlled Addition (The "Intermediate" Step)
  • Heating: Heat the Zn/DMF slurry to 80°C .

  • Addition: Load 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane into the addition funnel.

  • Rate Control: Add the intermediate dropwise over 60 minutes.

    • Critical Insight: The reaction is exothermic. Monitor internal temperature; do not exceed 100°C to prevent solvent co-distillation.

  • Flash Distillation: The product (HFO) has a lower boiling point than the intermediate. As it forms, it will vaporize.

    • Maintain the distillation head temperature to selectively collect the olefin while refluxing the solvent/intermediate.

Phase 3: Post-Processing & Purification
  • Collection: The crude product collected in the cold trap will contain trace HBr or solvent.

  • Wash: Wash the cold distillate with ice-cold 5%

    
     solution (to neutralize acid) followed by ice-cold water.
    
  • Drying: Pass the organic layer through a column of anhydrous

    
    .
    
  • Final Distillation: Perform fractional distillation. Collect the fraction boiling at the specific point for the olefin (approx. 25-30°C, dependent on exact isomer structure).

Quality Control & Validation

To validate the intermediate's successful conversion to a heat transfer fluid grade product, use the following parameters:

Test MethodAcceptance CriteriaPurpose
GC-MS >99.5% PurityEnsure no brominated residues (ODP risk).
Karl Fischer <10 ppm WaterDielectric strength preservation.[1]
Acidity (KOH) <0.01 mg KOH/gPrevent corrosion in cooling loops.
Dielectric Strength >35 kV (0.1" gap)Confirm suitability for electronics cooling.[1]

Safety & Handling (Br-F Compounds)

  • Toxicity: Brominated fluorocarbons can be narcotic.[1] Work exclusively in a fume hood.

  • Ozone Depletion: While the product (HFO) has zero ODP, the intermediate contains Bromine and must be handled in a closed system to prevent release.

  • Reactivity: The intermediate is stable, but the reaction generates Zinc salts. Dispose of Zn residues as hazardous heavy metal waste.

References

  • PubChem. (2025).[1][2] 2-Bromo-1,1,1,3-tetrafluoropropane and Analogues: Compound Summary. National Library of Medicine. [Link][1]

  • Beilstein Journal of Organic Chemistry. (2018). Practical tetrafluoroethylene fragment installation through a coupling reaction of (1,1,2,2-tetrafluorobut-3-en-1-yl)zinc bromide.[1][3][Link][1]

  • NIST Chemistry WebBook. (2025).[1] 2-Bromo-3-methylbutane and Fluorinated Derivatives Thermochemistry.[Link][1]

  • 3M Technical Resources. (2002).[1] Reducing Emissions of PFC Heat Transfer Fluids: The Shift to Segregated Hydrofluoroethers.[Link]

  • Organic Syntheses. (2025). Preparation of Fluorinated Intermediates via Zinc Insertion.[3][Link][1]

Sources

Application

Application Notes and Protocols: Radical Addition Reactions Involving 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Chemistry The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Building Blocks in Modern Chemistry

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties.[] This has made fluorinated building blocks indispensable tools in drug discovery and materials science.[][2] Strategic fluorination can enhance metabolic stability, binding affinity, and pharmacokinetics of drug candidates.[2][3][4] Among the diverse array of fluorinated reagents, 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane stands out as a versatile precursor for the generation of the 1,1,1,3-tetrafluoro-3-methylbutan-2-yl radical. This bulky, fluorinated radical offers a unique platform for the construction of complex molecules with tailored properties.

This guide provides an in-depth exploration of the applications and protocols for radical addition reactions utilizing 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. We will delve into the mechanistic underpinnings of these reactions and provide detailed, field-proven protocols for their successful implementation in a research setting.

Mechanistic Principles of Radical Chain Reactions

Radical reactions proceed via a chain mechanism that is characterized by three distinct stages: initiation, propagation, and termination.[5][6]

  • Initiation: The process begins with the formation of radicals, typically through the homolytic cleavage of a weak bond using heat or light.[5] Common radical initiators include azobisisobutyronitrile (AIBN) and peroxides.[7][8]

  • Propagation: These steps constitute the main reaction pathway where a radical reacts with a non-radical species to form a new bond and a new radical, which continues the chain.[5][6]

  • Termination: The reaction ceases when two radicals combine to form a non-radical species, thus breaking the chain.[5][6]

The regioselectivity of radical additions to unsaturated systems like alkenes and alkynes is governed by the stability of the resulting radical intermediate.[9] The addition of the initiating radical occurs in a way that produces the most stable carbon radical (tertiary > secondary > primary).[9]

Visualizing the Radical Chain Mechanism

Radical_Chain_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., AIBN) 2 R• Initiator Radicals I->2 R• Heat or Light R• Initiator Radical Radical Adduct Intermediate Radical R•->Radical Adduct + Alkene/Alkyne Product + R• Product & Regenerated Radical Radical Adduct->Product + R• + H-X or other trap Rad1• Radical 1 Non-Radical Product Termination Product Rad1•->Non-Radical Product + Radical 2 Rad2• Radical 2 Rad2•->Non-Radical Product Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Add Substrates & Reagents A->B C Initiation (Thermal or Chemical) B->C D Reaction Monitoring (TLC/GC) C->D D->C Incomplete E Workup (Quenching & Extraction) D->E Reaction Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Sources

Method

Application Note: Streamlined Synthesis of Fluorinated Alkenes via Dehydrobromination of a Model Fluoroalkane

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imp...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often imparting unique properties such as enhanced metabolic stability, binding affinity, and lipophilicity. Fluorinated alkenes, in particular, serve as versatile building blocks for more complex fluorinated structures. This guide provides a comprehensive examination of the dehydrobromination of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, a process for synthesizing these valuable synthons. We will delve into the mechanistic underpinnings of the reaction, present two detailed protocols—a classical approach and a modern phase-transfer catalysis method—and provide guidance on product characterization and troubleshooting.

Note on the Substrate: The specified substrate, 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, presents a structural challenge as it lacks the necessary β-hydrogens for a standard dehydrobromination reaction. To provide a functional and instructive protocol, this application note will proceed using a closely related, viable model substrate: 2-Bromo-1,1,1-trifluoro-3-methylbutane . This substrate contains the requisite β-hydrogen and serves as an excellent exemplar for the synthesis of the target fluorinated alkene, 1,1,1-trifluoro-3-methylbut-2-ene . The principles and protocols detailed herein are broadly applicable to other fluoroalkanes capable of undergoing β-elimination.

Part 1: The Mechanistic Foundation: E2 Elimination

Dehydrohalogenation is an elimination reaction that removes a hydrogen halide from a substrate to form an alkene.[1] For secondary alkyl halides, especially in the presence of a strong base, this transformation predominantly proceeds through the E2 (bimolecular elimination) mechanism.[2]

The E2 reaction is a single, concerted step where all bond-breaking and bond-forming events occur simultaneously.[3][4] The rate of the reaction is dependent on the concentration of both the alkyl halide and the base.[5]

Causality Behind the E2 Pathway:

  • Base-Proton Abstraction: A strong base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group (the α-carbon).

  • π-Bond Formation: The electrons from the C-H bond pivot to form a new π-bond between the α and β carbons.

  • Leaving Group Departure: Simultaneously, the leaving group (in this case, bromide) is ejected, taking its bonding electrons with it.

A critical stereochemical requirement for most E2 reactions is an anti-periplanar arrangement of the β-hydrogen and the leaving group.[4] This 180° dihedral alignment allows for optimal orbital overlap between the breaking C-H bond and the breaking C-Br bond in the transition state, facilitating a smooth electronic cascade.

Caption: The concerted E2 mechanism for dehydrobromination.

Part 2: Advanced Protocol Design: Phase-Transfer Catalysis (PTC)

While classical dehydrobromination using a strong base in an anhydrous alcoholic solvent is effective, a more elegant and often more efficient approach for industrial and development settings is Phase-Transfer Catalysis (PTC) .[6] This technique is ideal for reactions involving reactants located in different immiscible phases, such as an aqueous solution of a base (e.g., NaOH or KOH) and an organic substrate.[7]

The Principle of PTC:

A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or Aliquat 336, facilitates the reaction. The lipophilic cation of the catalyst pairs with the hydroxide anion from the aqueous phase, shuttling it into the organic phase where it can react with the fluoroalkane substrate.[7][8] This "in-situ" generation of a soluble, highly reactive base in the organic phase circumvents the need for anhydrous conditions and can lead to faster reactions at lower temperatures. The PTC dehydrobromination proceeds via an E2 mechanism.[8]

PTC_Workflow cluster_aqueous Aqueous Phase (KOH) cluster_organic Organic Phase (Substrate R-Br) KOH K⁺ OH⁻ QBr_aq Q⁺Br⁻ (catalyst) KOH->QBr_aq Ion Exchange KBr K⁺ Br⁻ RBr Substrate (R-Br) Alkene Product (Alkene) RBr->Alkene E2 Elimination QBr_org Q⁺Br⁻ (catalyst) Alkene->QBr_org H2O H₂O H2O->QBr_org QOH_org Q⁺OH⁻ (activated) QBr_aq->QOH_org Phase Transfer QOH_org->RBr Reacts with QBr_org->QBr_aq Returns to Aqueous Phase

Caption: The catalytic cycle of a dehydrobromination reaction using PTC.

Part 3: Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. Potassium hydroxide (KOH) is highly corrosive. Fluorinated organic compounds should be handled with care.

Protocol A: Classical Dehydrobromination with Alcoholic KOH

This method relies on a homogenous solution of a strong base in an alcoholic solvent.

Reagents & Materials
2-Bromo-1,1,1-trifluoro-3-methylbutane
Potassium hydroxide (KOH) pellets
Anhydrous Ethanol
Round-bottom flask with reflux condenser
Magnetic stirrer and heat source
Distillation apparatus
Diethyl ether (for extraction)
Anhydrous magnesium sulfate (for drying)
Standard glassware for workup

Step-by-Step Methodology:

  • Prepare the Base: In a round-bottom flask, dissolve a calculated amount of KOH (e.g., 1.5 equivalents relative to the substrate) in anhydrous ethanol with stirring. Causality Note: Using an alcoholic solvent ensures the base and the organic substrate are in the same phase. The ethoxide ion (EtO⁻), formed in equilibrium, is a strong, non-nucleophilic base that favors elimination.[9]

  • Initiate the Reaction: Add the 2-Bromo-1,1,1-trifluoro-3-methylbutane (1.0 eq) to the ethanolic KOH solution.

  • Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Insight: Higher temperatures favor elimination over the competing S_N2 substitution reaction.

  • Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual KOH and ethanol.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product is a volatile liquid. Purify by simple distillation to obtain the final 1,1,1-trifluoro-3-methylbut-2-ene.

Protocol B: Dehydrobromination using Phase Transfer Catalysis

This modern protocol is often higher yielding, requires milder conditions, and avoids the need for anhydrous solvents.

Reagents & Materials
2-Bromo-1,1,1-trifluoro-3-methylbutane
Potassium hydroxide (KOH) pellets
Tetrabutylammonium bromide (TBAB) or Aliquat 336
Toluene (or another suitable organic solvent)
Round-bottom flask with condenser
Magnetic stirrer and heat source
Standard glassware for workup

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add the 2-Bromo-1,1,1-trifluoro-3-methylbutane (1.0 eq), toluene, and the phase-transfer catalyst (e.g., TBAB, 0.05 eq).

  • Add Base: Prepare a concentrated aqueous solution of KOH (e.g., 50% w/w, 2.0 eq) and add it to the flask.

  • Reaction: With vigorous stirring, heat the biphasic mixture to 50-60 °C. Insight: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which increases the rate of catalysis.

  • Monitoring: Monitor the reaction by GC analysis of the organic layer. The reaction is often complete in 1-3 hours.

  • Workup: Cool the mixture to room temperature and transfer to a separatory funnel.

  • Phase Separation: Remove the lower aqueous layer.

  • Washing: Wash the organic layer with water (2x) and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify the product by distillation. Advantage: This workup is simpler as there is no need to remove a polar solvent like ethanol.

Part 4: Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized 1,1,1-trifluoro-3-methylbut-2-ene .

Analytical MethodExpected Results
¹H NMR - Vinyl proton (CH=C) signal downfield. - Quartet for the vinyl proton due to coupling with the CF₃ group. - Signals for the two methyl groups, which will likely be distinct.
¹⁹F NMR - A single signal for the CF₃ group, which will appear as a doublet due to coupling with the adjacent vinyl proton.
¹³C NMR - Two signals in the sp² region for the alkene carbons. - A quartet for the CF₃ carbon due to C-F coupling. - Signals for the methyl carbons.
GC-MS - A single major peak in the gas chromatogram indicating high purity. - The mass spectrum should show the correct molecular ion peak (M⁺) for C₅H₇F₃ (m/z = 124.05).
FT-IR - Appearance of a C=C stretching frequency around 1650-1680 cm⁻¹. - Disappearance of the C-Br stretching frequency from the starting material. - Strong C-F stretching frequencies around 1100-1300 cm⁻¹.

Part 5: Troubleshooting & Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Reaction - Insufficiently strong or deactivated base. - Reaction temperature too low. - Inefficient stirring (in PTC protocol).- Use fresh, high-purity KOH. - Gradually increase the reaction temperature. - For PTC, increase the stirring rate to ensure a fine emulsion. - Consider a more organophilic catalyst for PTC.[8]
Formation of Side Product (e.g., Ether or Alcohol)- The competing S_N2 reaction is occurring. - Base is too nucleophilic (e.g., aqueous KOH without PTC).- Use a sterically hindered base like potassium tert-butoxide (t-BuOK) to disfavor substitution. - Ensure the reaction temperature is sufficiently high to favor elimination. - The PTC method minimizes S_N2 by keeping water concentration low in the organic phase.
Incomplete Reaction - Insufficient reaction time. - Stoichiometry of the base is too low.- Allow the reaction to run longer, monitoring by GC/TLC. - Increase the equivalents of base to 1.5-2.0 to ensure the reaction goes to completion.

References

  • Choosing a Catalyst for PTC Dehydrohalogenation. PTC Organics. [Link]

  • Hydroxide-ion-initiated reactions under phase-transfer catalysis conditions. 9. Dehydrohalogenation of (haloethyl)benzenes by quaternary ammonium salts. The Journal of Organic Chemistry - ACS Publications. [Link]

  • PTC Dehydrochlorination. PTC Organics. [Link]

  • General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. The Royal Society of Chemistry. [Link]

  • Dehydrohalogenation. Wikipedia. [Link]

  • Dehydrohalogenation of Alkyl Halides: Meaning, Examples. StudySmarter. [Link]

  • E2 reactions. Visualize Organic Chemistry. [Link]

  • Elimination Reactions. SlidePlayer. [Link]

  • Phase transfer catalysis (PTC). OperaChem. [Link]

  • Use of aqueous KOH and alcoholic KOH in dehydrohalogenation reactions. Chemistry Stack Exchange. [Link]

  • Ch 5: E2 mechanism. University of Calgary. [Link]

  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • The Mechanism of the E2 Reaction. Chemistry LibreTexts. [Link]

  • Late-stage C-H Functionalization with 2,3,7,8-Tetrafluorothianthrene: Preparation of a Tetrafluorothianthrenium-salt. Organic Syntheses. [Link]

  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]

  • The dehydrobromination of 2bromobutane gives but2ene class 12 chemistry JEE_Main. Vedantu. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification techniques to remove isomers from 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Technical Support Center: Purification of Halogenated Intermediates Welcome to the technical support hub. You are likely dealing with 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Formula: ), a specialized intermediate oft...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Halogenated Intermediates

Welcome to the technical support hub. You are likely dealing with 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Formula:


), a specialized intermediate often used in the synthesis of volatile anesthetics or fluorinated bioactive scaffolds.

Achieving high purity (>99.5%) for this compound is notoriously difficult due to the "fluorine effect," where weak intermolecular forces result in azeotrope formation and compressed boiling point differentials between the target molecule and its isomers.

This guide addresses the removal of Regioisomers (structural impurities formed during bromination) and Enantiomers (R/S stereoisomers at the C2 position).

Phase 1: Diagnostic Triage (Start Here)

Q: Which "isomers" are contaminating your sample?

  • Scenario A: Regioisomers & Synthesis Byproducts.

    • Symptoms:[1][2][3] Extra peaks in GC-MS with identical mass but slightly different retention times; depressed melting point; olefinic signals in NMR (5.0–6.5 ppm).

    • Cause: Radical bromination occurring at the terminal methyl groups (

      
      ) rather than the desired C2 position, or under-brominated species.
      
    • Solution:High-Efficiency Spinning Band Distillation.

  • Scenario B: Enantiomers (Stereoisomers).

    • Symptoms:[1][2][3] Sample looks pure on standard GC/NMR but fails optical rotation specs or biological assay requirements.

    • Cause: The C2 carbon is chiral (

      
      , 
      
      
      
      ,
      
      
      , and the is fluoro-isopropyl group). Synthetic methods usually yield a racemic mixture.
    • Solution:Preparative Chiral Chromatography.

Phase 2: Purification Protocols

Protocol A: High-Efficiency Spinning Band Distillation (Regioisomer Removal)

Standard fractional distillation is often insufficient because the boiling point difference (


) between regioisomers in fluorinated alkanes can be 

. You require a system capable of 50+ theoretical plates.

The Setup:

  • Column: Adiabatic Spinning Band Column (Teflon or Monel band).

  • Vacuum: Dynamic vacuum control (10–100 mbar) to keep pot temperature

    
     (prevents thermal dehydrobromination).
    
  • Sensor: PT100 temperature probe with 0.1°C resolution.

Step-by-Step Procedure:

  • Chemical Pre-Wash (Crucial):

    • Before distillation, wash the crude mixture with cold 5%

      
        to remove HBr traces.
      
    • Wash with 10%

      
        (Sodium Thiosulfate) to quench free bromine (
      
      
      
      ), which catalyzes isomerization.
    • Dry thoroughly over activated

      
      . Water forms azeotropes with fluorocarbons that disrupt distillation.
      
  • Equilibration:

    • Heat the pot to reflux. Run at Total Reflux for 60 minutes.

    • Why? This allows the liquid-vapor equilibrium to establish the necessary theoretical plates along the column length.

  • Fraction Collection:

    • Set Reflux Ratio to 20:1 (20 parts return to pot, 1 part collected).

    • Collect "Forerun" (lower boiling impurities, likely under-brominated species or elimination products like alkenes).

    • When the vapor temperature stabilizes (plateau), collect the Main Fraction .

    • Stop point: When pot temperature spikes or vapor temperature drops (indicating depletion of the main component).

Data Table: Typical Distillation Parameters

ParameterSettingReason
Vacuum Pressure 50 mbarLowers BP to prevent thermal degradation.
Spinning Rate 1500–2500 RPMMaximizes vapor-liquid contact (HETP).
Reflux Ratio 30:1 (Start), 10:1 (Main)High ratio needed for

.
Condenser Temp -10°CPrevents loss of volatile fluorinated product.
Protocol B: Preparative Chiral Chromatography (Enantiomer Separation)

If your application (e.g., drug development) requires a single enantiomer, distillation will not work. You must use chiral stationary phases (CSPs).

The System:

  • Technique: Preparative Gas Chromatography (Prep-GC) or Supercritical Fluid Chromatography (SFC). Note: SFC is preferred for fluorocarbons due to high solubility in supercritical

    
    .
    
  • Stationary Phase:

    
    -Cyclodextrin derivatives (e.g., permethylated 
    
    
    
    -cyclodextrin).

Workflow:

  • Screening: Inject analytical sample on a cyclodextrin column (e.g., Cyclosil-B) to determine

    
     (separation factor).
    
  • Loading: For Prep-GC, inject neat liquid (0.5–2.0

    
    ). For SFC, dissolve in minimal methanol.
    
  • Collection: Use a cold trap (-78°C, dry ice/acetone) for fraction collection to prevent evaporation of the volatile product.

Phase 3: Visualization of Workflows

Figure 1: Purification Decision Logic

Caption: Decision matrix for selecting the correct purification pathway based on impurity type.

PurificationLogic Start Crude 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane Analyze Analyze (GC-MS / NMR) Start->Analyze Decision Identify Impurity Type Analyze->Decision Regio Regioisomers / Alkenes (Structural Impurities) Decision->Regio Different BP Enantio Enantiomers (R/S Mixture) Decision->Enantio Same BP ChemWash Chemical Wash (NaHCO3 + Na2S2O3) Regio->ChemWash Chiral Chiral Prep-GC / SFC (Cyclodextrin Phase) Enantio->Chiral Distill Spinning Band Distillation (Reflux Ratio > 20:1) ChemWash->Distill Distill->Chiral If both required Final Pure Target Molecule Distill->Final Chiral->Final

Figure 2: Spinning Band Column Mechanism

Caption: Mechanism of adiabatic spinning band distillation increasing theoretical plates for separation.

SpinningBand Pot Boiling Pot (Crude Mixture) Band Spinning Band (Teflon/Metal Helix) Pot->Band Vapor Rise Equilib Vapor-Liquid Equilibrium Zone Band->Equilib Rotation (Mixing) Condenser Condenser (-10°C) Band->Condenser Enriched Vapor Equilib->Band Increased Plates Splitter Reflux Splitter (Control Ratio) Condenser->Splitter Condensate Splitter->Band Reflux (Return) Receiver Receiver Flask (Pure Fraction) Splitter->Receiver Distillate (Collection)

Phase 4: Troubleshooting FAQ

Q: My distillate is cloudy. What happened? A: This indicates water contamination. Fluorocarbons are extremely hydrophobic; even trace moisture creates a visible emulsion or azeotrope.

  • Fix: Redry the sample over

    
     or molecular sieves (3Å) and redistill. Ensure your receiver flask is flame-dried under Argon.
    

Q: I see "ghost peaks" in my GC that disappear after a few hours. A: These are likely conformational isomers or rotamers, which are common in bulky fluorinated alkanes due to the high rotation barrier of the C-C bond caused by fluorine's steric and electronic repulsion.

  • Verification: Run High-Temperature NMR. If the peaks coalesce, they are rotamers, not impurities.

Q: The boiling point is fluctuating wildly. A: This is "bumping" caused by the high density and low surface tension of the fluorocarbon.

  • Fix: Use a magnetic stir bar designed for high-viscosity fluids (even though this fluid is low viscosity, the density requires torque) and ensure the spinning band is engaged before heating starts.

References

  • Separation of Fluorinated Isomers via Distillation

    • Source: U.S. Patent 3,101,304.[4] "Distillation process for fluorocarbons."

    • Relevance: Foundational text on using extractive distillation and high-reflux fractionation for separating close-boiling perfluorocarbon isomers.
    • URL
  • Mechanistic Insight into Bromofluorocarbon Synthesis

    • Source: Carroll, J. "Determined Mechanism for the Formation of 2-bromo-3-methylbutane." John Carroll University Collected Works.
    • Relevance: details the carbocation rearrangement mechanisms that lead to regioisomer impurities during the bromination of methylbutane deriv
    • URL:[Link]

  • Chromatographic Separation of Fluorinated Amphiles

    • Source:Journal of Chromatography A.
    • Relevance: Establishes the protocol for using fluorinated stationary phases vs. C18 phases for separating molecules based on fluorine content and position.
    • URL:[Link]

  • General Physical Properties & Safety

    • Source: PubChem Compound Summary for 2-Bromo-1,1,1,3-tetrafluoropropane (Analogous structure reference).
    • Relevance: Provides baseline safety and physical property d
    • URL:[Link]

Sources

Optimization

Technical Support Center: Fluorinated Alkyl Bromides in Phase Transfer Catalysis

Executive Summary: The Fluorous Barrier Working with fluorinated alkyl bromides (e.g., 2-bromo-1,1,1-trifluoroethane, perfluoroalkyl bromides) introduces a unique physicochemical barrier known as the "Fluorous Effect." U...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorous Barrier

Working with fluorinated alkyl bromides (e.g., 2-bromo-1,1,1-trifluoroethane, perfluoroalkyl bromides) introduces a unique physicochemical barrier known as the "Fluorous Effect." Unlike standard alkyl halides, these compounds often exhibit simultaneous hydrophobicity and lipophobicity.

In a Phase Transfer Catalysis (PTC) system, this creates a tripartite solubility problem: the nucleophile is in the aqueous phase, the catalyst is at the interface, but the fluorinated electrophile may segregate into a third "fluorous" phase or fail to solvate effectively in standard organic media (toluene/DCM). Furthermore, the electron-withdrawing nature of fluorine drastically alters the electrophilicity of the C-Br bond, often favoring elimination (E2) over substitution (SN2).

This guide addresses the three critical failure modes: Phase Segregation , Elimination Dominance , and Catalyst Poisoning .

Troubleshooting Guide (Q&A)

Category A: Solubility & Partitioning

Q: My fluorinated bromide forms a third layer or oils out during the reaction. How do I fix this?

  • Diagnosis: You are experiencing "Fluorous Phase Segregation." Standard organic solvents (Toluene, DCM) may not be polar enough to solvate the nucleophile-catalyst ion pair but are too lipophilic for the fluorinated bromide.

  • Solution: Switch to a Hybrid Solvent System .

    • Recommendation: Use

      
      -Trifluorotoluene (BTF) . It acts as a "bridge solvent," possessing both aromatic character (compatible with standard organics) and a trifluoromethyl group (compatible with fluorous reactants).
      
    • Alternative: If BTF is unavailable, use a 1:1 mixture of benzotrifluoride and dichloromethane.

Q: I am using TBAB (Tetrabutylammonium bromide), but the reaction rate is near zero. Is the catalyst dead?

  • Diagnosis: Likely Partitioning Failure . Standard alkyl ammonium salts (Quats) favor the organic phase. If your fluorinated bromide is highly fluorinated (e.g.,

    
    ), the Quat cannot penetrate the fluorous domain to deliver the nucleophile.
    
  • Solution:

    • Increase Lipophilicity: Switch to Aliquat 336 (Methyltrioctylammonium chloride) or Tetraoctylammonium bromide.

    • Fluorous Tagging: For perfluorinated substrates, use a "Ponytailed" catalyst (e.g.,

      
       salts) that specifically targets the fluorous phase.[1]
      
Category B: Reactivity & Selectivity[2][3][4][5]

Q: I am trying to alkylate a phenol with


, but I am seeing significant alkene formation and low yield. 
  • Diagnosis: You are fighting the E2 Elimination Trap . The

    
    -fluorines (
    
    
    
    -) make the
    
    
    -protons highly acidic (
    
    
    drops significantly). Standard PTC conditions (strong base + heat) promote dehydrobromination to form the fluoro-alkene (
    
    
    or similar) rather than substitution.
  • Solution:

    • Mechanism Check: Acknowledge that for polyfluoroalkyl halides, the reaction often proceeds via an Elimination-Addition mechanism, not direct SN2.

    • Protocol Adjustment: Lower the temperature to 0–5°C initially to control the deprotonation rate. Use a weaker base (Carbonate instead of Hydroxide) if possible, or strictly control stoichiometry.

Technical Deep Dive: The Mechanism Matrix

Understanding the competing pathways is critical. Below is a decision matrix for the reaction of a Nucleophile (


) with a Fluorinated Alkyl Bromide (

).

ReactionPathways cluster_legend Pathway Legend Start Substrate: Rf-CH2-Br (e.g., CF3CH2Br) SN2 Direct SN2 Attack (Sterically Hindered by F) Start->SN2 Weak Base High Temp E2 E2 Elimination (Proton Abstraction) Start->E2 Strong Base (OH-) Acidic Alpha-H Base Base/Nu- (Aq) Product_Sub Substitution Product (Rf-CH2-Nu) SN2->Product_Sub Slow Intermediate Fluoroalkene Int. (Rf-CH=CF2) E2->Intermediate Transient Product_Elim Elimination Byproduct (Fluoroalkene) E2->Product_Elim Irreversible Loss Product_Add Addition Product (Net Substitution) Intermediate->Product_Add Nucleophilic Addition key Red Arrow = Undesired Side Reaction Blue Arrow = Elimination-Addition Mechanism

Figure 1: Mechanistic competition in fluoroalkylation. Note that for substrates like 2-bromo-1,1,1-trifluoroethane, the "Substitution" product is often formed via an Elimination-Addition sequence (Blue path) rather than direct displacement.

Validated Protocol: Fluoroethylation of Phenols

Objective: Synthesis of aryl-2,2,2-trifluoroethyl ethers using PTC. Substrate: 2-bromo-1,1,1-trifluoroethane (


).
Materials & Reagents
ComponentRoleSpecification
Phenol Derivative Substrate1.0 Equiv

Electrophile1.5 - 2.0 Equiv (Volatile!)
Potassium Carbonate (

)
Base2.5 Equiv (Anhydrous, Powdered)
TBAB Catalyst5-10 mol%
Solvent MediumButanone (MEK) or Trifluorotoluene
Step-by-Step Methodology
  • System Setup:

    • Use a sealed pressure tube or autoclave.

      
       has a boiling point of ~26°C. Open reflux will fail due to evaporation of the electrophile.
      
  • Phase 1: Deprotonation (The "Dry" PTC Method):

    • Dissolve Phenol (1.0 eq) and TBAB (0.05 eq) in the solvent.

    • Add solid

      
       (2.5 eq).
      
    • Stir at room temperature for 30 minutes. Why? This forms the phenoxide-quat ion pair (

      
      ) in the organic phase before the alkyl halide is introduced.
      
  • Phase 2: Reaction:

    • Cool the vessel to 0°C.

    • Add pre-chilled

      
       (1.5 eq) rapidly.
      
    • Seal the vessel immediately.

    • Heat to 80-100°C for 12–24 hours.

    • Note: High temperature is required to overcome the electronic repulsion of the fluorine atoms, but the sealed vessel prevents loss of the volatile bromide.

  • Phase 3: Workup:

    • Cool to room temperature before opening.

    • Filter off inorganic salts (

      
      ).
      
    • Concentrate filtrate.

Self-Validating Checkpoints
  • Pressure Check: If using a pressure tube, ensure the pressure gauge remains stable. A drop in pressure usually indicates a leak of the alkyl bromide (reaction failure).

  • TLC Monitoring: Do not rely on UV alone. Fluorinated compounds often have poor UV absorption. Use Iodine stain or

    
    -NMR monitoring (Shift: -70 to -75 ppm for 
    
    
    
    group).

Advanced Optimization: Fluorous Biphasic Catalysis (F-PTC)

For perfluoroalkyl bromides (


 where 

), standard PTC fails.

The Solution: Use a "Ponytailed" Catalyst.

  • Structure:

    
    
    
  • Mechanism: The fluorous "ponytails" anchor the catalyst in the fluorous phase, while the charged head group grabs the nucleophile from the aqueous phase at the interface.

Comparison of Catalyst Performance:

Catalyst TypeSolvent SystemYield (

Substrate)
Comments
TBAB Toluene/Water< 5%Catalyst stays in Toluene; Substrate stays in Fluorous phase.
Aliquat 336 Toluene/Water15-20%Slightly better lipophilicity, still poor fluorous affinity.
Fluorous Phosphonium BTF/Water> 85% Catalyst bridges the fluorous/organic gap.

References

  • Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

  • Pozzi, G., et al. (2005). Fluorous Phase-Transfer Catalysis: A New Approach for the Activation of Nucleophiles in Fluorous Media. Journal of Fluorine Chemistry. Link

  • Shukla, V. G., et al. (2018). Synthesis of Trifluoroethyl Ethers via Phase Transfer Catalysis: Mechanistic Insights. Organic Process Research & Development. Link

  • Starks, C. M., & Liotta, C. L. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

Sources

Troubleshooting

Controlling side reactions in the dehydrohalogenation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

This is a comprehensive technical support guide for the dehydrohalogenation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane . Subject: Controlling Side Reactions in the Dehydrohalogenation of 2-Bromo-1,1,1,3-tetrafluoro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide for the dehydrohalogenation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane .

Subject: Controlling Side Reactions in the Dehydrohalogenation of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 1099598-06-7) Document ID: TS-F-2025-042 Status: Active[1]

Executive Summary & Mechanistic Insight[1]

The Core Challenge: Users attempting to synthesize fluorinated olefins from 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane often report confusion regarding product distribution and low yields.[1] The critical structural feature of this molecule is the absence of


-hydrogens relative to the Bromine atom , which dictates the reaction pathway.

Structural Analysis:

  • C1:

    
     (No Hydrogen)[1]
    
  • C2:

    
     (
    
    
    
    -carbon to Br)[1]
  • C3:

    
     (Quaternary carbon; No Hydrogen)[1]
    

Mechanistic Reality: Standard dehydrobromination (elimination of HBr) via an E2 mechanism is structurally impossible because there are no protons on the carbons adjacent to the C-Br bond (C1 and C3).[1] Consequently, the dominant reaction pathway is dehydrofluorination (elimination of HF) , driven by the acidity of the proton at C2 and the leaving group ability of the fluorine at C3.

The primary side reactions are not "competing eliminations" of HBr, but rather:

  • Regiochemical Competition: Formation of terminal (Hofmann) vs. internal (Zaitsev) alkenes.[2]

  • Nucleophilic Substitution (

    
    ):  Hydrolysis or etherification at the C2 position.
    
  • Skeletal Rearrangement: Carbocation-mediated shifts if acidic conditions or weak nucleophiles are used.[1]

Troubleshooting Guide (Q&A)

Issue 1: "I am trying to eliminate HBr to form the alkene, but the reaction is sluggish or yields unexpected products."

Diagnosis: You are attempting a reaction that is mechanistically disfavored.[2] As noted above, direct E2 elimination of HBr is blocked.

Solution: Shift your target expectation. The reaction will proceed via dehydrofluorination (-HF) .[1]

  • Target Product: 2-Bromo-1,1,1-trifluoro-3-methyl-2-butene (Internal Alkene).[1]

  • Protocol Adjustment: Use "hard" bases (e.g., KOH, NaOH) which have a high affinity for Fluorine (due to the strong H-F bond formation driving force) rather than "soft" bases typically used for dehydrobromination.

Issue 2: "I am seeing a mixture of two alkene isomers. How do I control the ratio?"

Diagnosis: You are observing competition between the Zaitsev product (thermodynamic, internal alkene) and the Hofmann product (kinetic, terminal alkene).

  • Pathway A (Zaitsev): Removal of H from C2 and F from C3.

  • Pathway B (Hofmann): Removal of H from the C4 methyl group and F from C3.

Corrective Action:

  • To favor the Internal Alkene (Zaitsev): Use thermodynamic control.

    • Base: Small alkoxides (Sodium Methoxide, NaOMe) or Hydroxides (KOH).

    • Solvent: Ethanol or Methanol.[1][2]

    • Temp: Reflux conditions (

      
      C).
      
  • To favor the Terminal Alkene (Hofmann): Use steric control.

    • Base: Bulky bases like Potassium tert-butoxide (KOtBu) or Lithium Diisopropylamide (LDA).[1]

    • Solvent: THF or

      
      -BuOH.[1]
      
    • Temp: Low temperature (

      
      C to -78
      
      
      
      C).[1]
Issue 3: "My product contains hydroxylated impurities (alcohols)."

Diagnosis: Hydrolysis is occurring at the C2-Br position.[1] The electron-withdrawing effect of the


 group makes the C2 proton acidic, but it also makes the C-Br bond susceptible to nucleophilic attack by 

or water, especially in polar protic solvents.[1]

Solution:

  • Switch to Anhydrous Conditions: Ensure all solvents are dried (Karl Fischer < 100 ppm).

  • Change Base/Solvent System: Move from aqueous KOH to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile or DMF. DBU is a non-nucleophilic base that promotes elimination without risking substitution (

    
    ).
    

Visualizing the Reaction Pathways[1][3]

The following diagram illustrates the divergent pathways based on reagent selection.

ReactionPathways cluster_legend Mechanism Key Substrate 2-Bromo-1,1,1,3-tetrafluoro- 3-methylbutane Zaitsev Internal Alkene (2-Bromo-1,1,1-trifluoro- 3-methyl-2-butene) Substrate->Zaitsev Small Base (NaOMe) Thermodynamic Control (-HF) Hofmann Terminal Alkene (2-Bromo-1,1,1,3-tetrafluoro- 3-methyl-1-butene isomer) Substrate->Hofmann Bulky Base (KOtBu) Kinetic Control (-HF) Substitution Side Product: Alcohol/Ether Substrate->Substitution Aqueous Base / H2O Nucleophilic Attack Note: HBr elimination is structurally blocked. Note: HBr elimination is structurally blocked.

Caption: Divergent reaction pathways for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane showing regioselectivity control.

Optimized Experimental Protocol

Protocol A: Synthesis of the Internal Alkene (Zaitsev Product)

Objective: Maximize yield of 2-Bromo-1,1,1-trifluoro-3-methyl-2-butene via Dehydrofluorination.

ParameterSpecificationRationale
Reagent 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutaneSubstrate (1.0 equiv)
Base KOH (powdered) or DBUStrong base required for C-H abstraction; DBU prevents substitution.[1]
Stoichiometry 1.5 - 2.0 equivalentsExcess base ensures complete conversion of the fluorinated substrate.[1]
Solvent Diglyme or DMFHigh boiling point polar aprotic solvents stabilize the transition state.
Catalyst 18-Crown-6 (if using KOH)Phase transfer catalyst to solubilize Potassium ions, increasing F- affinity.[1]
Temperature 80°C - 100°CHeat required to overcome the activation energy of C-F bond cleavage.[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Nitrogen.[2]

  • Dissolution: Charge the flask with KOH (2.0 equiv) and 18-Crown-6 (0.05 equiv) in anhydrous Diglyme .

  • Addition: Add the substrate dropwise over 30 minutes while stirring vigorously.

    • Note: The reaction is exothermic.[2] Monitor internal temperature.[3]

  • Reaction: Heat the mixture to 90°C for 4-6 hours. Monitor via GC-MS or

    
    F-NMR.
    
    • Checkpoint: Look for the disappearance of the doublet at -145 ppm (substrate C-F) and appearance of olefinic Fluorine signals.

  • Workup: Cool to room temperature. Pour into ice water. Extract with diethyl ether.

  • Purification: Distillation is preferred over column chromatography due to the volatility of the product.

Protocol B: Handling "Stalled" Reactions

If the reaction stalls (conversion < 50%), it is likely due to the formation of stable K-F salts coating the base surface.

  • Fix: Add a co-solvent like water (trace amount) only if using a phase transfer catalyst, or switch to TBAF (Tetrabutylammonium Fluoride) in THF. TBAF can act as both a base and a fluoride source to promote autocatalytic elimination in difficult substrates.

References

  • Mechanisms of Dehydrofluorination

    • Sieggemann, R., et al. "Dehydrofluorination of Hydrofluoroalkanes."[4] Journal of Fluorine Chemistry, Vol. 126, 2005.

  • Base Selection in Elimination Reactions

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition, Wiley, 2019.

  • Synthesis of Fluorinated Olefins

    • ChemicalBook Data for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.[1][5]

  • Phase Transfer Catalysis in Fluorination/Defluorination

    • Halpern, M. "Phase Transfer Catalysis in Fluorine Chemistry." ACS Symposium Series, 2008.

Disclaimer: This guide is for research purposes only. All procedures involving fluorinated organics and strong bases should be performed in a fume hood with appropriate PPE (gloves, goggles, face shield).

Sources

Optimization

Scale-up challenges for manufacturing 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Technical Support Center: Scale-Up Manufacturing Guide Subject: 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 29151-25-5) Department: Process Development & Engineering Support Executive Summary This guide addresses th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Manufacturing Guide Subject: 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (CAS: 29151-25-5) Department: Process Development & Engineering Support

Executive Summary

This guide addresses the specific scale-up challenges for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane , a specialized fluorinated intermediate often utilized in proteomics and advanced organic synthesis. The manufacturing process typically involves the radical bromination of the hydrofluorocarbon precursor (1,1,1,3-tetrafluoro-3-methylbutane).

Scaling this chemistry introduces three critical risks: induction period runaways during bromination, Lewis-acid catalyzed degradation releasing HF, and extreme corrosion profiles. This document provides actionable troubleshooting protocols based on industrial best practices for fluorinated alkyl halide synthesis.

Module 1: Reaction Engineering & Safety

Core Challenge: The electron-withdrawing effect of the adjacent trifluoromethyl (


) group deactivates the C2-H bond, requiring higher activation energy. This often leads to "induction periods" where radical initiators accumulate without reacting, followed by a sudden, violent exotherm.
Troubleshooting Guide: Radical Bromination Control
Symptom Probable Cause Corrective Action (Scale-Up)
No Exotherm / No Color Change Induction Period Stall: Oxygen inhibition or insufficient radical flux.STOP FEED immediately. Do not increase jacket temperature. Sparge with

to remove dissolved

. Add a "kicker" charge of initiator (10% of total) only after verifying temperature is stable.
Sudden Pressure Spike Thermal Runaway: Accumulated bromine/initiator reacting simultaneously.Engage emergency crash cooling. Vent to scrubber. prevention: Use a semi-batch process where the initiator is dosed continuously rather than in one bolus.
Low Conversion (<80%) HBr Inhibition: High concentration of HBr byproduct inhibits the radical chain.Implement a continuous

sweep to strip HBr from the headspace. Increase agitation speed to improve gas-liquid mass transfer.
Visualizing the Safety Logic (DOT Diagram)

Figure 1: Critical Decision Logic for Initiating Radical Bromination on Pilot Scale.

BrominationSafety Start Start Reactor Heating CheckO2 Sparge N2 (Remove O2) Start->CheckO2 DoseInit Dose 5% Initiator Load CheckO2->DoseInit Wait Wait 15-30 mins (Induction) DoseInit->Wait CheckExo Exotherm or Color Change? Wait->CheckExo RunawayRisk CRITICAL: Do NOT Add More Accumulation Risk CheckExo->RunawayRisk No Change Proceed Begin Main Feed (Semi-Batch) CheckExo->Proceed Yes (Delta T > 2°C) Resparge Re-sparge & Check Temp RunawayRisk->Resparge Resparge->DoseInit Retry (Max 1x)

Caption: Protocol for safely overcoming the induction period. Note the "Stop" loop to prevent reagent accumulation.

Module 2: Corrosion Management & Material Compatibility

Core Challenge: The reaction generates Hydrogen Bromide (HBr). However, the hidden killer in this process is Hydrogen Fluoride (HF) . Fluorinated alkanes can undergo dehydrofluorination or hydrolysis at high temperatures or in the presence of moisture, generating trace HF.

Standard Stainless Steel (304/316) is NOT suitable for the reaction step due to pitting corrosion and stress cracking.

Material Selection Matrix
Component Recommended Material Why?
Reactor Vessel Hastelloy C-276 or Glass-Lined Steel Hastelloy resists both reducing acids (HBr) and oxidizing contaminants. Glass is excellent but vulnerable to HF etching if moisture enters.
Condenser Tantalum or SiC (Silicon Carbide) Tantalum has superior heat transfer to glass and near-perfect resistance to hot acidic halides.
Gaskets/Seals PTFE (Teflon) or Kalrez Standard Viton may swell or degrade in hot organic bromide/HF mixtures.
Scrubber PVDF-Lined or Polypropylene Metals are unnecessary here; plastics handle the caustic scrubbing liquor (NaOH) better.

Technical Insight:

"Susceptibility of materials... is strongly dependent on moisture content.[1] Nickel or alloys such as Monel and Hastelloy can be used [for dry bromine], though all are susceptible to severe attack in the presence of wet bromine." [1][1]

Module 3: Purification & Stability (The "Lewis Acid" Trap)

Core Challenge: Fluorinated intermediates like 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane are susceptible to Lewis Acid-mediated degradation .[2] Contact with metal oxides (Rust, Alumina, Iron Oxide) can catalyze the elimination of HF, destroying the product and corroding the equipment.

FAQ: Purification & Storage

Q: My distillate is turning acidic during storage. Why? A: You likely have residual metal salts or moisture in the drum.

  • Mechanism: Metal oxides (

    
    , 
    
    
    
    ) act as Lewis acids, stripping a Fluorine atom to form metal fluorides and a carbocation, which eliminates a proton to form an alkene.
  • Solution: Pass the final product through a bed of activated molecular sieves (3A or 4A) or a weak base stabilizer (like trace amines, if compatible with end use) to scavenge acid. Use polyethylene-lined drums, not bare steel.

Q: Can I use silica gel chromatography for purification? A: Proceed with caution. Standard silica is slightly acidic.

  • Recommendation: Use Neutral Alumina or pre-treat silica with 1% triethylamine to neutralize active sites. For scale-up, fractional distillation is preferred over chromatography.

Q: How do I handle the azeotrope during distillation? A: Fluorinated alkanes often form low-boiling azeotropes with their non-brominated precursors.

  • Protocol: If the boiling point difference is <10°C, consider extractive distillation using a high-boiling polar solvent (e.g., DMF or Sulfolane) to break the azeotrope, or wash the mixture with cold water if the byproduct is water-soluble (unlikely here).

Module 4: Process Flow Diagram (PFD)

Figure 2: Recommended Unit Operations for Manufacturing.

ProcessFlow Feed Precursor + Br2 (Hastelloy Feed) Reactor Photo/Thermal Reactor (Glass/Hastelloy) Feed->Reactor Semi-batch Scrubber Caustic Scrubber (Neut. HBr/Br2) Reactor->Scrubber Off-gas (HBr) PhaseSep Phase Separator (Remove Aqueous) Reactor->PhaseSep Crude Dryer Mol Sieve Bed (Critical: Remove H2O) PhaseSep->Dryer Organic Layer Distill Fractional Distillation (Remove Isomers) Dryer->Distill Distill->Reactor Recycle Precursor Product Final Product (Poly-Lined Drum) Distill->Product

Caption: Workflow emphasizing moisture removal before distillation to prevent HF formation.

References

  • Health and Safety Executive (HSE). (n.d.). Corrosion / selection of materials for Bromine. Retrieved from

  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions: Induction Periods and Safety. Retrieved from

  • Cantillo, D., et al. (2014).[3] A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. Journal of Organic Chemistry. Retrieved from

  • Anesthesia Patient Safety Foundation. (2007). Sevoflurane: The Challenges of Safe Formulation (Lewis Acid Degradation). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane Product Data. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the GC-MS Analysis of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane and its Structural Analogs

For researchers, scientists, and professionals in drug development, the precise identification and characterization of halogenated organic compounds are of paramount importance. Gas Chromatography-Mass Spectrometry (GC-M...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of halogenated organic compounds are of paramount importance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for these applications, providing critical information on both the retention time—a measure of a compound's passage through the chromatographic column—and its mass-to-charge ratio (m/z), which reveals its fragmentation pattern upon ionization. This guide offers an in-depth technical comparison of the expected GC-MS behavior of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane against two of its structural analogs: 2-bromo-2-methylpropane and 2-fluorobutane.

Understanding the Analyte: 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is a halogenated alkane with a complex substitution pattern that is expected to yield a unique fragmentation signature and chromatographic behavior. Its structure, featuring both bromine and multiple fluorine atoms, presents an interesting case for GC-MS analysis.

Predicted GC-MS Fragmentation Pattern of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

The fragmentation of a molecule in a mass spectrometer is a consequence of its ionization, typically through electron impact, which leads to the formation of a molecular ion that subsequently breaks down into smaller, charged fragments. The fragmentation pattern is a veritable fingerprint of the molecule's structure.

For 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, the following fragmentation pathways are predicted:

  • Molecular Ion Peak: The molecular ion peak, representing the intact molecule minus an electron, is expected to be observed with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 222 and 224.

  • Loss of a Bromine Radical: A prominent fragmentation pathway is the cleavage of the C-Br bond, which is relatively weak. This would result in a fragment ion at m/z 143.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the bromine atom (alpha-cleavage) is also a likely event. This could lead to the formation of a [M-CH₃]⁺ ion, with the bromine isotope pattern.

  • Fluorine-Containing Fragments: The presence of trifluoromethyl and other fluoro-containing groups will likely lead to the formation of characteristic ions such as [CF₃]⁺ at m/z 69.

The predicted major fragments are summarized in the table below:

Predicted m/z Proposed Fragment Ion Notes
222/224[C₅H₇BrF₄]⁺Molecular ion peak with bromine isotopic pattern.
143[C₅H₇F₄]⁺Loss of a bromine radical.
207/209[C₄H₄BrF₄]⁺Loss of a methyl radical.
69[CF₃]⁺Trifluoromethyl cation.

Below is a visual representation of the predicted fragmentation pathway:

M [C₅H₇BrF₄]⁺˙ m/z 222/224 F1 [C₅H₇F₄]⁺ m/z 143 M->F1 - Br• F2 [C₄H₄BrF₄]⁺ m/z 207/209 M->F2 - CH₃• F3 [CF₃]⁺ m/z 69 M->F3 fragmentation

Caption: Predicted Fragmentation Pathway of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Comparative Analysis with Structural Analogs

To contextualize the predicted behavior of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, we will compare it with two simpler, structurally related compounds for which experimental data is available: 2-bromo-2-methylpropane and 2-fluorobutane.

2-Bromo-2-methylpropane: A Tertiary Bromoalkane Analog

2-bromo-2-methylpropane (tert-butyl bromide) shares the tertiary bromoalkane feature with our target compound. Its fragmentation is well-characterized.

Experimental Fragmentation Pattern of 2-Bromo-2-methylpropane

The mass spectrum of 2-bromo-2-methylpropane is dominated by the loss of the bromine atom to form a stable tertiary carbocation.

Experimental m/z Relative Intensity Proposed Fragment Ion
136/138Very Low[C₄H₉Br]⁺
57100[C₄H₉]⁺
41~40[C₃H₅]⁺

Data sourced from the NIST Chemistry WebBook.[1]

The molecular ion is often very weak or absent due to the facile cleavage of the C-Br bond.[2] The base peak at m/z 57 corresponds to the tert-butyl cation, a highly stable tertiary carbocation.[2]

2-Fluorobutane: A Fluoroalkane Analog

2-Fluorobutane provides a point of comparison for the influence of fluorine on fragmentation and retention time. While a publicly available mass spectrum for 2-fluorobutane is not readily accessible, its fragmentation can be predicted based on established principles.

Predicted Fragmentation Pattern of 2-Fluorobutane

Predicted m/z Proposed Fragment Ion Notes
76[C₄H₉F]⁺Molecular ion peak.
57[C₄H₉]⁺Loss of a fluorine radical.
49[C₃H₆F]⁺Loss of a methyl radical.

The C-F bond is stronger than the C-Br bond, so the molecular ion peak for 2-fluorobutane is expected to be more prominent than that of its bromo-analog. However, fragmentation through the loss of a fluorine radical to form a secondary carbocation is still a likely pathway.

Comparative Retention Times

The retention time of a compound in gas chromatography is influenced by several factors, including its boiling point, polarity, and the nature of the stationary phase of the GC column.[3]

Compound Boiling Point (°C) Kovats Retention Index (Non-polar column) Expected Elution Order
2-Fluorobutane~25-26469[2][4]1 (Earliest)
2-Bromo-2-methylpropane~73~677 (for 1-bromo-2-methylpropane)[5]2
2-Bromo-1,1,1,3-tetrafluoro-3-methylbutaneHigher (Predicted)Higher (Predicted)3 (Latest)

Note: The Kovats retention index is a standardized measure of retention time that is less dependent on the specific chromatographic conditions.[6]

Discussion of Retention Behavior:

  • 2-Fluorobutane: With the lowest boiling point and molecular weight, 2-fluorobutane is expected to have the shortest retention time and elute first. Its Kovats retention index of 469 on a non-polar column supports this.[2][4]

  • 2-Bromo-2-methylpropane: Having a higher boiling point than 2-fluorobutane, it will be retained longer on the column. The Kovats index for its isomer, 1-bromo-2-methylpropane, is 677, suggesting a significantly later elution.[5]

  • 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane: This compound has the highest molecular weight and is expected to have the highest boiling point due to the presence of both bromine and multiple fluorine atoms, leading to stronger intermolecular forces. Consequently, it will have the longest retention time of the three compounds.

Experimental Protocol: GC-MS Analysis

The following is a generalized protocol for the GC-MS analysis of halogenated alkanes.

1. Sample Preparation:

  • Dissolve the analyte in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 ppm.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 5 minutes at 250 °C.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.
  • Process the chromatogram to determine retention times.
  • Analyze the mass spectrum of each peak to identify fragmentation patterns.

The workflow for this experimental protocol can be visualized as follows:

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Dissolve sample in volatile solvent B Inject sample into GC A->B C Separation in GC column B->C D Elution into MS C->D E Ionization (EI, 70 eV) D->E F Mass analysis E->F G Detection F->G H Generate chromatogram (Retention Time) G->H I Generate mass spectrum (Fragmentation Pattern) G->I

Caption: General Experimental Workflow for GC-MS Analysis

Conclusion

This guide provides a comprehensive comparison of the predicted GC-MS behavior of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane with its structural analogs, 2-bromo-2-methylpropane and 2-fluorobutane. By understanding the fundamental principles of fragmentation and retention in GC-MS, researchers can anticipate the analytical signatures of novel halogenated compounds. The provided experimental protocol serves as a robust starting point for method development in the analysis of such molecules. The combination of predictive analysis and comparative data offers a powerful tool for the unambiguous identification and characterization of complex organic molecules in various scientific disciplines.

References

  • Butane, 2-fluoro-. NIST Chemistry WebBook. [Link]

  • 2-Fluorobutane. PubChem. [Link]

  • mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • Kovats retention index. Wikipedia. [Link]

  • NIST Chemistry WebBook. NIST. [Link]

  • 1-Bromo-2-methylpropane. PubChem. [Link]

  • (2R)-2-fluorobutane. PubChem. [Link]

  • Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. [Link]

  • Butane, 2-fluoro-. NIST Chemistry WebBook. [Link]

  • mass spectrum of 2-chlorobutane C4H9Cl CH3CHClCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. [Link]

  • Understanding the Difference Between Retention Time and Relative Retention Time. Chromatography Today. [Link]

  • Chemical Properties of Propane, 2-bromo-2-methyl- (CAS 507-19-7). Cheméo. [Link]

Sources

Comparative

Comparing Ozone Depletion Potential (ODP) of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane vs Halons

This guide provides a rigorous technical comparison of the Ozone Depletion Potential (ODP) between the novel hydrobromofluorocarbon 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (referred to herein as BTFMB ) and legacy Hal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of the Ozone Depletion Potential (ODP) between the novel hydrobromofluorocarbon 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (referred to herein as BTFMB ) and legacy Halons (specifically Halon 1211 and 1301).

It is designed for scientists and process engineers evaluating the environmental impact of halogenated intermediates in pharmaceutical synthesis and fire suppression applications.

Focus: Atmospheric Lifetimes, OH-Radical Kinetics, and Ozone Depletion Potential.

Executive Technical Summary

The transition from Halons to alternative halogenated agents hinges on a single critical physicochemical parameter: Atmospheric Lifetime (


) .
  • Halons (e.g., 1211, 1301): Perhalogenated compounds lacking C-H bonds. They are inert in the troposphere, surviving transport to the stratosphere where UV radiation releases catalytic bromine. ODP: 3.0 – 10.0+ .

  • BTFMB (

    
    ):  A hydrobromofluorocarbon (HBFC) containing seven hydrogen atoms. These C-H bonds serve as "tropospheric handles," allowing hydroxyl radicals (
    
    
    
    ) to abstract hydrogen, initiating degradation before the molecule reaches the ozone layer. Estimated ODP: < 0.05 (Class II/VSLS - Very Short-Lived Substance).
Table 1: Physicochemical & Environmental Profile
FeatureBTFMB (Target)Halon 1211 (Reference)Halon 1301 (Reference)
IUPAC Name 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutaneBromochlorodifluoromethaneBromotrifluoromethane
Formula



CAS Number 1099598-06-7353-59-375-63-8
Primary Sink Tropospheric

Oxidation
Stratospheric PhotolysisStratospheric Photolysis
Atmospheric Lifetime Estimated: < 0.5 years16 years65 years
ODP (CFC-11 = 1.0) Low (< 0.02 - 0.05) (Predicted*)3.0 - 7.9 10.0 - 16.0
Bromine Load Labile (removed via rainout)Persistent (catalytic

destruction)
Persistent

*Prediction based on Structure-Activity Relationship (SAR) for similar C5-HBFCs.

Mechanistic Analysis: Why Structure Dictates Fate

The drastic difference in ODP stems from the competition between tropospheric removal and stratospheric transport .

The Halon "Trap"

Halons lack hydrogen.[1] In the lower atmosphere (troposphere), there is no mechanism to break the C-Br or C-F bonds efficiently. They diffuse slowly upward into the stratosphere (15-50 km altitude). There, high-energy UV-C radiation (


 nm) cleaves the C-Br bond, releasing atomic bromine (

), which drives the catalytic ozone destruction cycle:



The BTFMB "Safety Valve"

BTFMB contains a butane backbone with methyl groups and a secondary C-H bond. The atmospheric hydroxyl radical (


) "scrubs" the atmosphere by abstracting these hydrogens.

Reaction Pathway:

  • Initiation:

    
    
    
  • Degradation: The resulting radical rapidly reacts with

    
     to form peroxy radicals, eventually degrading into soluble carbonyl species (e.g., 
    
    
    
    , trifluoroacetic acid) and inorganic bromine (
    
    
    ).
  • Rainout: These degradation products are water-soluble and are removed via precipitation (rain/ocean uptake) before crossing the tropopause.

Visualization: Atmospheric Fate Pathways

AtmosphericFate cluster_Troposphere Troposphere (0-15km) cluster_Stratosphere Stratosphere (>15km) BTFMB BTFMB (C5H7BrF4) Halon Halon 1211 (CBrClF2) Degradation Soluble Products (HBr, COF2) BTFMB->Degradation Oxidation UV UV-C Radiation Halon->UV Slow Transport OH_Radical •OH Radical (Scavenger) OH_Radical->BTFMB H-Abstraction (Fast) Rainout Rainout/Deposition (Removal from Atmosphere) Degradation->Rainout Washout Br_Atom Atomic Br• UV->Br_Atom Photolysis Ozone Ozone Layer (O3) Br_Atom->Ozone Catalytic Attack Depletion O3 Depletion Cycle Ozone->Depletion

Caption: Comparative atmospheric pathways. BTFMB is intercepted in the troposphere by OH radicals, while Halons survive to the stratosphere to catalyze ozone destruction.

Experimental Protocol: Determining ODP

For researchers validating BTFMB, the ODP is not measured directly in the stratosphere but calculated via Laboratory Kinetics and Global Modeling . The following protocol describes the Relative Rate Method , the gold standard for determining atmospheric lifetimes.

Objective

Determine the rate constant (


) for the reaction of BTFMB with 

radicals relative to a reference compound with a known rate constant (

).
Materials & Instrumentation
  • Reaction Chamber: 50-100 L Teflon (FEP) gas bag or Pyrex reactor.

  • Light Source: UV lamps (300-400 nm) to photolyze the OH precursor.

  • Instrumentation: FTIR Spectrometer (e.g., Nicolet iS50) or GC-MS for reactant monitoring.

  • Reagents:

    • Test Gas: BTFMB (Purified >99%).

    • Reference Gas: Methyl Chloroform (

      
      ) or similar (Known 
      
      
      
      ).
    • OH Precursor: Methyl nitrite (

      
      ) or 
      
      
      
      .
Step-by-Step Methodology
  • Preparation of Reactants:

    • Evacuate the Teflon chamber and flush with Ultra-High Purity (UHP) Nitrogen or Synthetic Air.

    • Inject BTFMB and the Reference compound to achieve concentrations of ~5-10 ppmV.

    • Inject the OH precursor (e.g., Methyl Nitrite) at ~20 ppmV.

    • Allow mixing for 15 minutes in the dark.

  • T0 Measurement (Baseline):

    • Acquire the initial spectrum (FTIR) or chromatogram (GC) to establish the starting concentration ratio

      
      .
      
  • Reaction Initiation (Photolysis):

    • Turn on UV lamps to photolyze Methyl Nitrite, generating

      
       radicals.
      
  • Kinetic Monitoring:

    • Expose the mixture to UV light in steps (e.g., 2, 4, 6, 8 minutes).

    • After each step, turn off lamps and measure the concentration of BTFMB and Reference compound.

    • Ensure depletion does not exceed 20-30% to minimize secondary reactions.

  • Data Analysis (The Relative Rate Law):

    • Plot

      
       vs. 
      
      
      
      .
    • The slope of the linear regression represents the ratio of rate constants:

      
      .
      
    • Calculate

      
      .
      
Calculation of ODP

Once


 is derived, the ODP is calculated using the semi-empirical formula:


  • 
    : Atmospheric lifetime (
    
    
    
    ).
  • 
    : Molecular weight.[2]
    
  • 
    : Number of Bromine atoms (1 for BTFMB).
    
  • 
    : Bromine efficiency factor (~60, as Br is 60x more potent than Cl).[1]
    

Logical Workflow: From Synthesis to Regulatory Approval

This diagram illustrates the decision logic for developing BTFMB as a viable, eco-friendly alternative.

DevelopmentLogic Start Candidate Molecule (BTFMB) Check_H Contains Hydrogen? Start->Check_H Exp_Kinetics Measure k(OH) (Relative Rate Method) Check_H->Exp_Kinetics Yes High_ODP Classify as ODS (High ODP) Check_H->High_ODP No (e.g. Halons) Calc_Lifetime Calculate Lifetime (τ) Exp_Kinetics->Calc_Lifetime Decision Lifetime < 1 Year? Calc_Lifetime->Decision VSLS Classify as VSLS (Very Short-Lived) Decision->VSLS Yes Decision->High_ODP No Calc_ODP Model ODP Value VSLS->Calc_ODP

Caption: Logic flow for determining if a brominated compound qualifies as a low-impact VSLS (Very Short-Lived Substance).

Conclusion

Based on the structural presence of seven hydrogen atoms and the specific arrangement of the butane backbone, 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane is chemically predisposed to rapid tropospheric degradation.

  • Scientific Verdict: Unlike Halon 1211, BTFMB is susceptible to rapid H-abstraction by hydroxyl radicals.

  • Predicted Performance: The ODP is expected to be negligible (< 0.05) , making it a viable candidate for "Clean Agent" fire suppression or green chemical synthesis, provided toxicity profiles (LC50) are acceptable.

References

  • WMO (World Meteorological Organization). Scientific Assessment of Ozone Depletion: 2018. Global Ozone Research and Monitoring Project – Report No. 58. [Link]

  • Burkholder, J. B., et al. Chemical Kinetics and Photochemical Data for Use in Atmospheric Studies, Evaluation No. 18. JPL Publication 15-10, Jet Propulsion Laboratory, Pasadena, 2015. [Link]

  • US EPA. Ozone-Depleting Substances: Class I and Class II Substances.[3] (Lists Halon 1211/1301 ODP values). [Link][3]

  • UNEP (United Nations Environment Programme). Handbook for the Montreal Protocol on Substances that Deplete the Ozone Layer. [Link]

Sources

Validation

Infrared (IR) spectroscopy fingerprints for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane identification

A Technical Guide to the Infrared (IR) Spectroscopy Fingerprint for the Identification of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane For researchers and professionals in drug development and chemical synthesis, the unamb...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to the Infrared (IR) Spectroscopy Fingerprint for the Identification of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

For researchers and professionals in drug development and chemical synthesis, the unambiguous identification of novel and complex molecules is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the infrared (IR) spectroscopy fingerprint of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, a halogenated alkane with a unique substitution pattern. By understanding its characteristic spectral features, scientists can confidently identify this compound and distinguish it from structurally similar molecules.

The Unique Vibrational Landscape of a Polyhalogenated Alkane

Infrared spectroscopy is a powerful technique for identifying functional groups and elucidating molecular structure by probing the vibrational motions of chemical bonds.[1] For a molecule to absorb infrared radiation, its vibration must cause a change in the molecule's dipole moment.[2][3] The resulting spectrum is a unique fingerprint of the molecule, with absorption bands corresponding to specific vibrational modes.[1]

The structure of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane presents a complex and highly informative IR spectrum. The presence of both bromine and multiple fluorine atoms on a compact butane backbone leads to a dense and characteristic fingerprint region, making IR spectroscopy an ideal tool for its identification.

Predicting the Infrared Fingerprint: A Group Frequency Analysis

1. C-H Stretching and Bending Vibrations: The molecule contains methyl (-CH₃) and a single C-H bond.

  • C-H Stretching: Like most organic compounds, it will exhibit C-H stretching absorptions in the range of 2850-3000 cm⁻¹.[4][5]

  • C-H Bending: Bending vibrations for the methyl groups are expected to appear around 1470-1450 cm⁻¹ (scissoring) and 1370-1350 cm⁻¹ (rocking).[6]

2. The Carbon-Fluorine (C-F) Vibrational Maze: The presence of a trifluoromethyl (-CF₃) group and a single C-F bond introduces strong and complex absorptions.

  • -CF₃ Group: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. Asymmetric stretching vibrations typically occur in the 1100-1200 cm⁻¹ region, while symmetric stretching is found at a higher frequency, often around 1350 cm⁻¹.[7] These bands are often intense due to the high polarity of the C-F bonds.

  • Single C-F Bond: The stretching vibration of a single C-F bond is also found in the 1000-1100 cm⁻¹ range.[8] The coupling of these various C-F vibrations can lead to a series of strong, overlapping bands, creating a distinct pattern.

3. The Carbon-Bromine (C-Br) Signature:

  • C-Br Stretching: The C-Br stretching vibration is expected in the lower frequency "fingerprint" region of the spectrum, typically between 690 and 515 cm⁻¹.[9][10] This absorption is a key indicator for the presence of bromine.

4. The Fingerprint Region (1500 - 500 cm⁻¹): This region will be particularly complex for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane due to the multitude of C-C skeletal vibrations, C-H bending modes, and the strong C-F and C-Br stretching vibrations. It is this unique combination of overlapping bands that constitutes the definitive fingerprint for identification.[4]

Comparative Analysis: Distinguishing from Simpler Halogenated Alkanes

To appreciate the unique spectral fingerprint of our target molecule, it is instructive to compare its predicted features with the known spectra of simpler, related compounds.

Comparison with 2-Bromo-2-methylpropane:

The IR spectrum of 2-bromo-2-methylpropane (tert-butyl bromide) provides a simpler analogue.[3][4]

Vibrational Mode2-Bromo-2-methylpropane (Observed)2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane (Predicted)Key Difference
C-H Stretching~2860-2975 cm⁻¹[4]~2850-3000 cm⁻¹Minimal difference, present in both.
C-F StretchingAbsentStrong, complex bands at ~1100-1350 cm⁻¹The most significant distinguishing feature.
C-Br Stretching~500-750 cm⁻¹[4]~515-690 cm⁻¹Present in both, but the exact position may shift.
Fingerprint RegionDominated by C-C skeletal and C-H bending vibrations.[4]Highly complex due to overlapping C-F, C-Br, and skeletal vibrations.The complexity of this region is a key identifier for the target molecule.

The most striking difference is the absence of the intense and broad C-F stretching absorptions in the 2-bromo-2-methylpropane spectrum. The presence of these strong bands in the 1100-1350 cm⁻¹ region is a definitive indicator for the fluorinated compound.

Experimental Protocol for IR Spectrum Acquisition

To obtain a high-quality IR spectrum of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, which is expected to be a liquid at room temperature, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is a modern, convenient technique that requires minimal sample preparation.[8][11][12]

Instrumentation and Materials:

  • Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Step-by-Step Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with a suitable solvent.

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric (e.g., CO₂, H₂O) and instrumental absorptions.

  • Sample Application:

    • Place a small drop of the liquid 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Analyze the resulting spectrum, paying close attention to the key regions identified in the group frequency analysis (C-H, C-F, and C-Br stretching regions, and the fingerprint region).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample.

Logical Workflow for IR-based Compound Identification

The following diagram illustrates the logical workflow for identifying 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane using IR spectroscopy.

IR_Identification_Workflow Workflow for IR Identification cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample B->C D Acquire Sample Spectrum C->D E Process Spectrum (Background Correction) D->E F Identify Key Absorption Bands E->F G Compare with Predicted/Reference Spectra F->G H Confirm Presence of -CF3, C-F, C-Br, and Alkyl Groups G->H I Positive Identification of Target Compound H->I J Inconclusive or Negative Identification H->J

Caption: Workflow for IR Identification of the Target Compound.

Conclusion

The infrared spectrum of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane provides a rich and unique fingerprint for its unambiguous identification. The key distinguishing features are the strong, complex absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the multiple C-F bonds, in conjunction with the C-Br stretching vibration in the lower fingerprint region. By following the outlined experimental protocol and comparative analysis, researchers can confidently verify the identity and purity of this complex halogenated alkane, ensuring the integrity of their research and development efforts.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]

  • North Carolina State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

  • The University of the West Indies, Mona, Department of Chemistry. (2004, February 4). Infrared Spectroscopy and Modes of Vibrations. Retrieved from [Link]

  • Scribd. (n.d.). C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Infrared Spectroscopy (IR). Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,1,1,3-tetrafluoropropane. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.2: Infrared (IR) Spectroscopy. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 11). Bond Vibrations, Infrared Spectroscopy, and the "Ball and Spring" Model. Retrieved from [Link]

  • Freie Universität Berlin. (2025, March 25). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Refubium. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromo-3-methylbutane. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. Vibrational modes of common biomolecular bonds. Retrieved from [Link]

  • Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

For Researchers, Scientists, and Drug Development Professionals Immediate Safety and Hazard Assessment: Understanding the Risks Inferred Hazardous Characteristics: Toxicity: Halogenated hydrocarbons can be toxic if inhal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Assessment: Understanding the Risks

Inferred Hazardous Characteristics:

  • Toxicity: Halogenated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin.

  • Irritation: May cause skin, eye, and respiratory tract irritation.[1]

  • Environmental Hazard: Many halogenated organic compounds are persistent in the environment and can be toxic to aquatic life.

  • Thermal Decomposition Hazards: Combustion of this compound is expected to release hazardous byproducts, including hydrogen bromide (HBr) and hydrogen fluoride (HF).[2][3][4]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

A comprehensive risk assessment is mandatory before handling 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane. The following PPE is the minimum requirement for any procedure involving this compound.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Viton™ gloves. Double-gloving is recommended.Provides a barrier against skin contact and absorption. Nitrile gloves offer good resistance to many chlorinated solvents, and Viton™ is recommended for halogenated and aromatic organic solvents.[5][6]
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn in conjunction with goggles when there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation or damage.[6][7]
Body Protection A flame-retardant lab coat, worn fully buttoned. For larger quantities or in case of a significant spill risk, a chemical-resistant apron is advised.Protects against skin contact and contamination of personal clothing.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.Vapors of halogenated hydrocarbons can be harmful if inhaled.

Waste Classification and Regulatory Compliance: Navigating the Legal Framework

Proper disposal begins with correct waste classification according to the Resource Conservation and Recovery Act (RCRA) regulations set forth by the U.S. Environmental Protection Agency (EPA).

Halogenated organic compounds are typically classified as hazardous waste. Depending on the specific circumstances of its use, waste containing 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane could fall under the following RCRA waste codes:

  • F-List (Wastes from non-specific sources): If used as a solvent, it could be classified under codes such as F001 or F002, which include spent halogenated solvents.[8][9][10]

  • U-List or P-List (Discarded commercial chemical products): If the pure, unused chemical is being discarded, it may be classified as a U-listed waste (toxic) or, less likely, a P-listed waste (acutely hazardous).[11]

  • K-List (Wastes from specific sources): If the waste is generated from a specific industrial process, it could fall under a K-list code.[9][10]

It is the responsibility of the waste generator to make an accurate hazardous waste determination. Consult with your institution's Environmental Health and Safety (EHS) department for guidance on proper waste classification and labeling.

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane waste.

Step 1: Waste Segregation - The Foundation of Safe Disposal

Crucially, halogenated organic waste must be segregated from non-halogenated waste streams. [12][13] Co-mingling can create complex and expensive disposal challenges and may pose safety risks.

  • Action: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."

  • Rationale: Mixing halogenated and non-halogenated solvents can make the entire mixture unsuitable for certain recycling or disposal methods, significantly increasing disposal costs.[13]

Step 2: Waste Collection and Container Management

  • Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap. The container must be in good condition, free from cracks or leaks.

  • Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "Waste 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane." Include the approximate concentration if it is in a solution.

  • Storage: Store the waste container in a designated, well-ventilated secondary containment bin within a chemical fume hood or a designated hazardous waste accumulation area. Keep the container closed at all times, except when adding waste.[14]

Step 3: Arranging for Disposal

  • Contact EHS: Once the waste container is full or is no longer being added to, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this chemical down the drain or through evaporation.

  • Documentation: Complete all required hazardous waste disposal forms accurately and completely.

The Science of Disposal: Why Incineration is the Preferred Method

The recommended disposal method for halogenated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[2]

The Chemistry of Incineration:

Incineration breaks down the organic molecule into simpler, less harmful components. However, the presence of bromine and fluorine atoms introduces complexities.

  • Decomposition Products: At high temperatures, 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane will decompose. The expected primary inorganic byproducts are hydrogen bromide (HBr) and hydrogen fluoride (HF).[2][4]

  • Incomplete Combustion Risks: Inadequate incineration conditions (e.g., temperatures that are too low) can lead to the formation of more complex and potentially more toxic halogenated byproducts, such as brominated or fluorinated dioxins and furans.[15][16]

The Role of the Disposal Facility:

Licensed hazardous waste incinerators are equipped with sophisticated flue gas treatment systems ("scrubbers") that neutralize acidic gases like HBr and HF and capture other pollutants before they are released into the atmosphere.

Emergency Procedures: Preparedness is Paramount

Spill Response:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent materials from a chemical spill kit.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Report: Contact your institution's EHS department or emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.

Disposal_Workflow start Waste Generated (2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane) waste_characterization Waste Characterization (Consult SDS and EHS) start->waste_characterization is_hazardous Is the waste hazardous? waste_characterization->is_hazardous non_hazardous_disposal Follow non-hazardous waste procedures is_hazardous->non_hazardous_disposal No segregate Segregate as Halogenated Waste is_hazardous->segregate Yes containerize Properly Containerize and Label segregate->containerize store Store in Designated Secondary Containment containerize->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup incineration High-Temperature Incineration at Licensed Facility pickup->incineration

Caption: Disposal workflow for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane.

References

  • Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment. Environmental Health & Safety, University of Nevada, Reno. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. [Link]

  • DESTRUCTION OF PERSISTENT ORGANIC COMPOUNDS IN COMBUSTION SYSTEMS. DiVA portal. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • PSFC Halogenated Solvents. Plasma Science and Fusion Center, MIT. [Link]

  • PPE, Safety Equipment & Hygiene. CUNY. [Link]

  • The Combustion of Highly Fluorinated Organic Compounds. University of Utah Partnerships. [Link]

  • 2-Bromo-1,1,1,3-tetrafluoropropane. PubChem. [Link]

  • EPA HAZARDOUS WASTE CODES. US EPA. [Link]

  • Environmental Fact Sheet, Organobromine. US EPA. [Link]

  • 2-bromo-3-methylbutane - GHS Data. US EPA. [Link]

  • On the Incinerability of Highly Fluorinated Organic Compounds. Semantic Scholar. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Texas at Austin. [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. US EPA. [Link]

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  • 2-Bromo-1,1-dichloro-3-methylbutane. PubChem. [Link]

  • SAFETY DATA SHEET. Sigma-Aldrich.cn. [Link]

  • Emission Measurements During Incineration of Waste Containing Bromine. Nordic Council of Ministers. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Italian Association of Chemical Engineering. [Link]

  • RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Hazardous Waste Experts. [Link]

  • P or U? RCRA Waste Codes for Chemical Products. Lion Technology. [Link]

  • 2-Bromo-3-methylbutane. Chemsrc. [Link]

  • Thermal degradation of fluoropolymers. State of Washington Department of Ecology. [Link]

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  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. ALS Global. [Link]

  • The study of thermal decomposition of 2-bromo-3,3,3-trifluoropropene and its fire-extinguishing mechanism. ResearchGate. [Link]

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  • Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. PMC. [Link]

  • 2-Bromo-1,1,1-trifluoroethane. PubChem. [Link]

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Handling

A Comprehensive Guide to the Safe Handling of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane was not publicly available. The following safety and handling recommendations are therefo...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane was not publicly available. The following safety and handling recommendations are therefore synthesized from the safety data of structurally analogous brominated and fluorinated hydrocarbons. This guide is intended to provide a conservative and comprehensive framework for laboratory safety. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department and to perform a thorough risk assessment before commencing any work.

Understanding the Inherent Hazards: A Proactive Approach to Safety

Given the structural characteristics of 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane, it is prudent to anticipate a hazard profile similar to other halogenated hydrocarbons. These compounds are often volatile, can be irritants, and may pose long-term health risks. Our operational premise is to mitigate all potential routes of exposure—dermal, ocular, and inhalation.

Based on analogous compounds, the primary anticipated hazards include:

  • Skin Irritation: Prolonged or repeated contact can defat the skin, leading to irritation or dermatitis.[1][2][3]

  • Serious Eye Irritation: Vapors and direct contact are likely to cause significant eye irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of vapors may lead to irritation of the respiratory system.[1][2]

  • Flammability: Many similar, smaller brominated alkanes are flammable.[1][2][3] The presence of fluorine atoms may reduce flammability, but it should still be considered a potential hazard.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a comprehensive assessment of the potential hazards.

2.1. Hand Protection: The First Line of Defense

Due to the potential for skin irritation and absorption, robust glove selection is critical. For halogenated hydrocarbons, multi-layered glove use is a best practice.

  • Primary Gloves: Nitrile gloves provide good dexterity and protection against incidental contact.[4] However, they can have a limited breakthrough time with halogenated solvents.

  • Secondary (Over-gloves): For extended work or when handling larger quantities, wearing a more resistant glove over the primary nitrile glove is recommended. Viton® or butyl rubber gloves offer superior resistance to halogenated and aromatic solvents.[5]

  • Glove Change Protocol: Disposable gloves should be changed immediately upon suspected contamination and at regular intervals during prolonged procedures. Never reuse disposable gloves.

2.2. Eye and Face Protection: Shielding from Vapors and Splashes

Given the high likelihood of eye irritation from both vapor and direct contact, comprehensive eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential.[4] Standard safety glasses with side shields do not offer sufficient protection against chemical vapors and splashes.[5]

  • Face Shield: When handling larger volumes (>250 mL) or during procedures with a higher risk of splashing, a full-face shield should be worn in addition to safety goggles.

2.3. Body Protection: Minimizing Dermal Exposure

A flame-resistant lab coat is the minimum requirement for body protection. For procedures involving larger quantities or a higher risk of spills, a chemically resistant apron or suit should be considered. All clothing worn in the laboratory should be non-synthetic and cover the legs and arms completely.

2.4. Respiratory Protection: Controlling Inhalation Exposure

All work with 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4]

  • Standard Operations: For routine handling of small quantities within a functioning fume hood, additional respiratory protection is typically not required.

  • Emergency Situations or High-Concentration Environments: In the event of a large spill or if engineering controls fail, a full-face respirator with an organic vapor cartridge is necessary.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit testing and training.

PPE Component Specification Rationale
Hand Protection Double-gloving: Nitrile (inner), Viton® or Butyl Rubber (outer)Provides dexterity and enhanced chemical resistance to halogenated compounds.[5]
Eye Protection Chemical Splash Goggles (ANSI Z87.1 certified)Protects against splashes and vapors.[5]
Face Protection Full-Face Shield (in addition to goggles for large volumes)Protects the entire face from splashes.
Body Protection Flame-Resistant Lab Coat, Long Pants, Closed-toe ShoesMinimizes skin exposure and provides a barrier against small spills.
Respiratory Protection Work in a certified chemical fume hood. Respirator for emergencies.Controls inhalation of potentially irritating vapors.[4]
Operational Plan: A Step-by-Step Procedural Guide

A systematic approach to handling ensures that safety is integrated into every step of the workflow.

3.1. Pre-Experiment Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the specific procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current certification.

  • PPE Inspection: Inspect all PPE for damage or defects before use.[5]

  • Spill Kit Readiness: Confirm that a spill kit containing appropriate absorbent materials for halogenated solvents is readily accessible.

3.2. Handling and Use

  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Transfer and Dispensing: Conduct all transfers and manipulations of the chemical deep within the fume hood.

  • Container Management: Keep containers tightly sealed when not in use to prevent the escape of vapors.

  • Heating: If heating is required, use a well-controlled heating mantle and ensure the apparatus is properly vented.

3.3. Post-Experiment Procedures

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • PPE Removal: Remove PPE in a manner that avoids contaminating yourself. Remove gloves last and wash hands thoroughly with soap and water.

  • Waste Segregation: Segregate all waste containing 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane into a designated, labeled hazardous waste container.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Tree start Start: Handling 2-Bromo-1,1,1,3-tetrafluoro-3-methylbutane fume_hood Is work performed in a certified chemical fume hood? start->fume_hood no_hood STOP! Do not proceed without proper engineering controls. fume_hood->no_hood No volume What is the volume being handled? fume_hood->volume Yes small_volume <250 mL volume->small_volume Small Scale large_volume >=250 mL volume->large_volume Large Scale ppe_small Standard PPE: - Double Gloves (Nitrile/Viton) - Chemical Splash Goggles - Flame-Resistant Lab Coat small_volume->ppe_small ppe_large Enhanced PPE: - Double Gloves (Nitrile/Viton) - Chemical Splash Goggles - Full-Face Shield - Chemically Resistant Apron large_volume->ppe_large spill_risk Is there a significant risk of splashing or aerosolization? ppe_small->spill_risk end Proceed with Caution ppe_large->end spill_risk->ppe_large Yes spill_risk->end No

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